molecular formula C4H9NO2 B6235721 N-ethoxyacetamide CAS No. 52914-24-6

N-ethoxyacetamide

Cat. No.: B6235721
CAS No.: 52914-24-6
M. Wt: 103.1
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Description

N-ethoxyacetamide is a useful research compound. Its molecular formula is C4H9NO2 and its molecular weight is 103.1. The purity is usually 95%.
BenchChem offers high-quality N-ethoxyacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethoxyacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3-7-5-4(2)6/h3H2,1-2H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSUKOCGNJOMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52914-24-6
Record name N-ethoxyacetamide
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Foundational & Exploratory

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Ethoxyacetamide (CAS 10576-12-2): Properties, Synthesis, and Applications in Chemical Research

This document provides a comprehensive technical overview of N-ethoxyacetamide, also known by its systematic name, Ethyl N-hydroxyacetimidate. Intended for an audience of researchers, chemists, and professionals in drug development, this guide synthesizes critical data on its physicochemical properties, synthetic routes, spectral characteristics, reactivity, and safe handling protocols. The structure of this guide is designed to logically present the information, moving from fundamental properties to practical applications, thereby providing a holistic understanding of this valuable chemical intermediate.

N-ethoxyacetamide (CAS 10576-12-2) is a unique bifunctional molecule containing both an imidate and a hydroxylamine moiety. This structure imparts specific reactivity that makes it a useful building block in organic synthesis.

Table 1: Chemical Identifiers for N-Ethoxyacetamide

IdentifierValue
CAS Number 10576-12-2[1]
Molecular Formula C₄H₉NO₂[1]
Molecular Weight 103.12 g/mol [1]
IUPAC Name Ethyl (Z)-N-hydroxyacetimidate
Synonyms Ethyl acetohydroxamate, Ethyl N-hydroxyacetimidate, Ethanimidic acid, N-hydroxy-, ethyl ester[1][2][3]
Linear Formula CH₃C(=NOH)OC₂H₅
SMILES String CCO\C(C)=N\O

The physical properties of N-ethoxyacetamide are critical for its handling, storage, and use in reactions. It exists as a low-melting solid that is often handled as a liquid.

Table 2: Physicochemical Properties of N-Ethoxyacetamide

PropertyValueSource(s)
Appearance Clear, colorless liquid after melting[1]
Melting Point 23-25 °C (lit.)[1][3]
Boiling Point 55-58 °C @ 6 mmHg (lit.)[1][3]
Density ~1.16 g/mL (rough estimate)[1]
Refractive Index (n20/D) 1.434 (lit.)[1][3]
Flash Point 170 °F (76.7 °C)[1][3]
Water Solubility May decompose[1][3]
pKa (Predicted) 14.20 ± 0.10[1]
Stability Moisture Sensitive[1][3]

Expert Insight: The "moisture sensitive" classification is a key practical consideration.[1][3] Hydrolysis of the imidate ester can occur, leading to the formation of ethyl acetate and hydroxylamine. Therefore, all manipulations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and techniques to minimize degradation and ensure reproducibility in synthetic protocols. Storage at the recommended 2-8°C is crucial to maintain its integrity.[1][3]

Synthesis and Mechanism

The primary literature points to established methods for the synthesis of N-ethoxyacetamide.[1] While the full details require consulting the original publication (Synthesis, p. 220, 1983), a common and logical approach involves the reaction of an acetimidate precursor with hydroxylamine.

Proposed Synthetic Workflow:

The synthesis of N-ethoxyacetamide can be logically achieved via the reaction of ethyl acetimidate hydrochloride with hydroxylamine in the presence of a non-nucleophilic base. The base is required to neutralize the HCl byproduct and to deprotonate hydroxylamine, increasing its nucleophilicity.

cluster_0 Step 1: Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Workup & Purification cluster_3 Step 4: Characterization P1 Ethyl Acetimidate HCl R1 Combine reactants in solvent at 0°C P1->R1 P2 Hydroxylamine P2->R1 P3 Anhydrous Solvent (e.g., Ethanol) P3->R1 P4 Inert Atmosphere (N2/Ar) R2 Add base (e.g., Triethylamine) dropwise R1->R2 R3 Stir at room temperature for 12-24h R2->R3 R4 Monitor reaction by TLC/GC-MS R3->R4 W1 Filter triethylamine HCl salt R4->W1 W2 Solvent removal under reduced pressure W1->W2 W3 Purify residue via vacuum distillation W2->W3 C1 Obtain final product: N-Ethoxyacetamide W3->C1 C2 Confirm structure by NMR, IR, MS C1->C2

Caption: Proposed experimental workflow for the synthesis of N-Ethoxyacetamide.

Reaction Mechanism:

The underlying mechanism involves the nucleophilic attack of hydroxylamine on the electrophilic carbon of the protonated imidate. The subsequent elimination of ammonia leads to the final product.

start Ethyl Acetimidate + H₂NOH intermediate1 Tetrahedral Intermediate start->intermediate1 Nucleophilic Attack product N-Ethoxyacetamide + NH₃ intermediate1->product Elimination of Ammonia

Caption: Simplified reaction mechanism for N-Ethoxyacetamide formation.

Structural Elucidation and Spectroscopic Analysis

For any synthesized compound, rigorous structural confirmation is paramount. This is achieved through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry.[4][5] While specific experimental spectra for N-ethoxyacetamide are not widely published, its structure allows for reliable prediction of its spectral features.

Table 3: Predicted Spectroscopic Data for N-Ethoxyacetamide

TechniquePredicted FeaturesRationale
¹H NMR δ ~4.1 ppm (q, 2H, -OCH₂-); δ ~2.0 ppm (s, 3H, -CH₃); δ ~1.2 ppm (t, 3H, -OCH₂CH₃); δ ~8-9 ppm (br s, 1H, =NOH)The ethoxy group shows a characteristic quartet and triplet. The acetyl methyl is a singlet. The hydroxyl proton is broad and its shift is solvent-dependent.
¹³C NMR δ ~160-165 ppm (C=N); δ ~60-65 ppm (-OCH₂-); δ ~15-20 ppm (-CH₃); δ ~14 ppm (-OCH₂CH₃)The imidate carbon is significantly deshielded. The signals for the ethoxy and methyl carbons appear in their expected aliphatic regions.
IR (cm⁻¹) ~3300-3100 (br, O-H stretch); ~2980-2850 (C-H stretch); ~1650-1680 (C=N stretch); ~1250-1050 (C-O stretch); ~950 (N-O stretch)The spectrum is expected to be dominated by a broad O-H stretch, the characteristic C=N imine stretch, and C-O single bond stretches.[6]
Mass Spec (EI) M⁺ at m/z = 103.12; Key fragments: [M-CH₃]⁺, [M-OC₂H₅]⁺, [CH₃CNOH]⁺The molecular ion peak confirms the molecular weight. Fragmentation patterns would arise from the loss of the ethyl, ethoxy, and methyl groups.[7]

Expert Insight: When performing ¹H NMR, the hydroxyl proton (=NOH) may exchange with deuterium if a protic solvent like CD₃OD is used, leading to its disappearance from the spectrum. This experiment can be intentionally performed to confirm the assignment of the =NOH peak.

Reactivity and Synthetic Utility

The primary value of N-ethoxyacetamide lies in its role as a versatile chemical intermediate. Its structure allows it to act as a stable, handleable precursor to other valuable hydroxylamine derivatives.

Core Reactivity:

N-ethoxyacetamide is documented as a key reactant for the synthesis of:

  • O-acyl- and O-nitrophenylhydroxylamines[1][2]

  • Hydroxamic acid ethoxycarbonylhydrazides[1]

  • Ethyl O-(2,4-dinitrophenyl)acetohydroxamate[1]

This reactivity makes it a cornerstone for building more complex molecules, particularly those with applications in medicinal chemistry and materials science.

start N-Ethoxyacetamide (CAS 10576-12-2) prod1 O-Acyl Hydroxylamines start->prod1 Acylation prod2 O-Aryl Hydroxylamines start->prod2 Arylation (e.g., SNAr) prod3 Complex Hydroxamic Acid Derivatives start->prod3 Coupling Reactions

Caption: Synthetic utility of N-Ethoxyacetamide as a chemical intermediate.

Protocol: Synthesis of an O-Acyl Hydroxylamine Derivative

This protocol describes a general procedure for the acylation of N-ethoxyacetamide, a representative transformation showcasing its synthetic utility.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add N-ethoxyacetamide (1.0 eq) and an anhydrous aprotic solvent (e.g., Dichloromethane or THF).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 eq).

  • Acylation: Add the desired acyl chloride (1.05 eq) dropwise to the stirred solution. The reaction is often exothermic; maintain the temperature at 0 °C during addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Relevance in Drug Development:

The acetamide functional group is a prevalent scaffold in medicinal chemistry.[8] N-substituted acetamide derivatives have been investigated as potent enzyme inhibitors and receptor antagonists.[9][10] For example, they have been key in developing inhibitors for carbonic anhydrases and antagonists for P2Y14R, which is implicated in inflammatory diseases.[9][11] The N-ethoxyacetamide core provides a unique entry point for creating novel analogs in these and other therapeutic areas, leveraging the known biological importance of the hydroxamic acid moiety, which can be unmasked from this precursor.

Safety, Handling, and Storage

Proper handling of N-ethoxyacetamide is essential to ensure laboratory safety and maintain the chemical's purity.

Table 4: GHS Hazard and Safety Information

CategoryInformationSource(s)
Hazard Codes Xi (Irritant)[1][3]
Pictograms GHS02 (Flammable), GHS07 (Irritant)Based on R/S phrases
Risk Statements R10: Flammable; R36/37/38: Irritating to eyes, respiratory system and skin[1][3]
Safety Statements S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; S37/39: Wear suitable gloves and eye/face protection[1]

Recommended Handling Protocol:

  • Engineering Controls: Always handle this chemical in a well-ventilated fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or chemical goggles.

  • Handling: As the compound is moisture-sensitive, use of inert atmosphere techniques (Schlenk line or glovebox) is highly recommended for transfers and reactions. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a refrigerator at 2-8°C.[1][3] The container headspace should ideally be filled with an inert gas.

  • Spills: In case of a minor spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. Ensure the area is well-ventilated.

Conclusion

N-ethoxyacetamide (CAS 10576-12-2) is a valuable and versatile reagent for chemical synthesis. Its well-defined physicochemical properties, coupled with its specific reactivity as a precursor to various hydroxylamine derivatives, make it a significant tool for researchers in organic chemistry and drug discovery. A thorough understanding of its properties, predicted spectral characteristics, and stringent handling requirements is crucial for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge for scientists to harness the full potential of this important chemical building block.

References

  • LookChem. Cas 10576-12-2, Ethyl acetohydroxamate. [Link]

  • Frandcom Industrial Limited. Simple Synthesis Of N-Ethylacetamide - Product news. [Link]

  • Solubility of Things. N-(2-hydroxyethyl)acetamide. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: N-Ethylacetamide. [Link]

  • Carl ROTH. Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. [Link]

  • PubMed Central. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. [Link]

  • NIH PubChem. N-Methylacetamide | C3H7NO | CID 6582. [Link]

  • NIST WebBook. Acetamide, N-ethyl-. [Link]

  • ChemBK. Ethylacetamide. [Link]

  • YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

  • NIH. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • PubMed. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. [Link]

  • Google Patents. CN101092374A - Method for synthesizing N,N dimethyl acetamide in high purity.
  • University of Wisconsin-Madison. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • ChemWhat. Ethyl acetohydroxamate CAS#: 10576-12-2. [Link]

  • Quora. What is the multi step synthesis of n-ethylacetamide starting from chloroethane and ethanoyl chloride?. [Link]

  • Wikipedia. Acetamide. [Link]

  • Patsnap Synapse. What is Acetamide used for?. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • Spectroscopy Online. Spectroscopic Identification of Nitrogen- and Oxygen-Rich Polymeric Organics in Asteroid Bennu Regolith. [Link]

Sources

Technical Guide: N-Alkoxyamide Functional Group Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

From Weinreb Stability to Internal Oxidants in C-H Activation

Executive Summary

The


-alkoxyamide functional group, characterized by the 

motif, represents a cornerstone of chemoselectivity in organic synthesis. While historically defined by the Weinreb amide (

-methoxy-

-methylamide) and its ability to prevent nucleophilic over-addition, modern applications have repositioned this moiety as a "privileged" directing group (DG) in transition-metal catalysis.

This guide analyzes the electronic causality behind the group's stability, its dual-role as an internal oxidant in Rh(III)/Ru(II) C-H activation, and its critical toxicological profile in drug design.

Part 1: Structural & Electronic Characteristics

The utility of the


-alkoxyamide stems from its unique electronic environment, which deviates from standard amides due to the electronegative alkoxy substituent on the nitrogen.
The Chelation Phenomenon (The Weinreb Effect)

The defining feature of


-methoxy-

-methylamides is their ability to form a stable, 5-membered cyclic chelate with hard metal cations (Li

, Mg

).
  • Ground State: The amide resonance is slightly diminished compared to dialkylamides due to the inductive effect of the oxygen on the nitrogen (

    
    -OMe), making the carbonyl carbon slightly more electrophilic.
    
  • Transition State Stability: Upon nucleophilic attack by an organometallic reagent (

    
    ), the tetrahedral intermediate does not collapse to the ketone/aldehyde in situ. Instead, the methoxy oxygen coordinates to the metal center, locking the molecule in a stable tetrahedral complex.
    
  • Outcome: The leaving group (

    
    N(Me)OMe) is only expelled upon acidic aqueous workup, preventing a second nucleophilic attack.
    
The "Internal Oxidant" Capability

In modern C-H activation,


-alkoxyamides (specifically 

-methoxy secondary amides) possess a weak N-O bond (~50-60 kcal/mol). Under Rh(III) or Ru(II) catalysis, this bond acts as an internal oxidant . The cleavage of the N-O bond during the catalytic cycle accepts the electrons from the metal, regenerating the active catalyst without requiring external oxidants like Cu(OAc)

or Ag salts.

Part 2: The Weinreb Amide (Synthesis & Reactivity)[1]

Mechanism of Selectivity

The following diagram illustrates the kinetic stabilization that prevents over-addition, a common failure mode with esters or acid chlorides.

WeinrebMechanism Substrate Weinreb Amide (R-CO-N(Me)OMe) Attack Nucleophilic Attack (R'-MgX or R'-Li) Substrate->Attack High Electrophilicity Intermediate Stable Tetrahedral Chelate (5-Membered) Attack->Intermediate Metal Coordination Intermediate->Intermediate Stable at RT No Collapse Workup Acidic Hydrolysis (H3O+) Intermediate->Workup Quench Product Ketone (R-CO-R') Workup->Product Elimination of HN(Me)OMe

Figure 1: The Weinreb mechanism.[1] The stability of the central tetrahedral chelate precludes the formation of the ketone until the reaction is quenched, preventing double-addition.

Comparative Reagent Table

When synthesizing Weinreb amides from carboxylic acids, reagent choice dictates yield and purity.

Coupling ReagentMechanismProsCons
CDI (Carbonyldiimidazole)Acyl imidazole intermediateOne-pot; No acidic byproducts.Moisture sensitive; CO

evolution.
EDC / HOBt Carbodiimide couplingMild; Water-soluble urea byproduct.Expensive for scale-up; Atom inefficient.
DCC Carbodiimide couplingRobust; Historical standard.Insoluble DCU urea is hard to remove.
T3P (Propylphosphonic anhydride)Mixed anhydrideLow epimerization; High yield.Reagent cost.
Acid Chloride + Base Nucleophilic substitutionCheapest; Best for simple substrates.Requires acid chloride prep (SOCl

/Oxalyl chloride).

Part 3: Advanced C-H Activation (The Internal Oxidant)

The


-alkoxyamide is a transformative Directing Group (DG) in Rh(III) catalysis. Unlike "external oxidant" systems (which generate stoichiometric metal waste), 

-alkoxyamides allow for redox-neutral coupling.
Mechanism: Oxidative Olefination (Fujiwara-Moritani Type)

The N-O bond cleavage drives the reductive elimination step, yielding an isoquinolinone or alkenylated product while re-oxidizing Rh(I) back to Rh(III).

CHActivation PreCat Rh(III)Cp* Active Catalyst Coord Coordination & C-H Activation PreCat->Coord + Substrate Insert Alkene Insertion Coord->Insert Migratory Insertion RedElim Reductive Elimination (N-O Cleavage) Insert->RedElim Cyclization RedElim->PreCat Regeneration (No Ext. Oxidant) Product Product (Isoquinolinone) RedElim->Product Release

Figure 2: Catalytic cycle of Rh(III)-catalyzed C-H activation using N-methoxyamide as an internal oxidant.[2][3] Note the self-sustaining regeneration of the catalyst.

Part 4: Toxicology & Drug Design Implications

While valuable synthetic intermediates,


-alkoxyamides pose specific risks in medicinal chemistry due to their potential mutagenicity.
  • Mutagenic Mechanism:

    
    -acyloxy-
    
    
    
    -alkoxyamides (anomeric amides) are direct-acting mutagens.[4][5] They can react with DNA (specifically N7 of guanine and N3 of adenine) without metabolic activation.
  • QSAR Insights: Mutagenicity correlates strongly with hydrophobicity (LogP) .[5] More lipophilic analogs penetrate the nucleus more effectively.

  • Design Rule: If an

    
    -alkoxyamide moiety is required in a final drug candidate (rare, usually a transient intermediate), steric bulk around the nitrogen can reduce DNA alkylation potential.
    

Part 5: Experimental Protocols

Protocol A: Standard Weinreb Amide Synthesis (Acid Chloride Method)

Best for: Scalable synthesis of simple substrates.

  • Preparation: Dissolve

    
    -dimethylhydroxylamine hydrochloride (1.1 equiv) in dry Dichloromethane (DCM) at 0°C under Argon.
    
  • Base Addition: Add Pyridine (2.2 equiv) dropwise. The solution will remain clear or slightly cloudy.

  • Coupling: Add the Acid Chloride (1.0 equiv) dropwise over 15 minutes to control exotherm.

  • Reaction: Warm to Room Temperature (RT) and stir for 1-3 hours. Monitor by TLC (usually higher R_f than acid, lower than chloride).

  • Workup: Quench with 1M HCl (removes pyridine). Extract DCM layer, wash with sat. NaHCO

    
     and Brine. Dry over MgSO
    
    
    
    .
  • Yield: Typically >90%. Product is often stable enough to use without chromatography.

Protocol B: Ketone Synthesis via Grignard Addition

Best for: Converting Weinreb amides to ketones.

  • Setup: Flame-dry a 2-neck flask. Add Weinreb amide (1.0 equiv) and dry THF (0.2 M concentration). Cool to 0°C (or -78°C for very sensitive substrates).

  • Addition: Add Grignard reagent (

    
    , 1.2 to 1.5 equiv) dropwise.
    
    • Note: Do not rush. The chelate formation is fast, but mixing must be efficient.

  • Monitoring: Stir at 0°C for 1 hour. TLC will show consumption of amide.

  • Quench (Critical): Pour reaction mixture into a vigorously stirring flask of 1M HCl or sat. NH

    
    Cl at 0°C.
    
    • Why: This breaks the N-O-Metal chelate.

  • Isolation: Extract with Et

    
    O or EtOAc. The organic layer contains the ketone.[6]
    
Protocol C: Rh(III)-Catalyzed C-H Olefination (Internal Oxidant)

Reference: Guimond et al., JACS 2011.

  • Reagents: Combine

    
    -methoxybenzamide (1.0 equiv), Acrylate/Olefin (1.2 equiv), [Cp*RhCl
    
    
    
    ]
    
    
    (2.5 mol%), and CsOAc (30 mol%) in Methanol (0.2 M).
  • Conditions: Seal tube and heat to 60°C for 12 hours.

  • Observation: The reaction does not require air/O

    
    .
    
  • Workup: Filter through a celite pad to remove Rhodium residues. Concentrate and purify via column chromatography.

References

  • Nahm, S.; Weinreb, S. M. "

    
    -Methoxy-
    
    
    
    -methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22, 3815–3818. Link
  • Guimond, N.; Gouliaras, C.; Fagnou, K. "Rh(III)-Catalyzed Directed C-H Olefination Using an Oxidizing Directing Group: Mild, Efficient, and Versatile." Journal of the American Chemical Society, 2011 , 133, 6449–6457. Link

  • Song, G.; Wang, F.; Li, X. "C-C Bond Formation via Rhodium(III)-Catalyzed C-H Functionalization." Chemical Society Reviews, 2012 , 41, 3651–3678. Link

  • Banks, T. M.; Bonin, A. M.; Glover, S. A.; Prakash, A. S. "Mutagenicity and DNA damage studies of

    
    -acyloxy-
    
    
    
    -alkoxyamides--the role of electrophilic nitrogen."[4] Organic & Biomolecular Chemistry, 2003 , 1, 2238-2246.[4] Link
  • Glorius, F. et al. "Rhodium(III)-Catalyzed C-H Activation and Functionalization." Angewandte Chemie International Edition, 2010 , 49, 1546–1590. Link

Sources

Technical Monograph: Operational Safety and Chemical Profiling of N-Ethoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 52914-24-6 Synonyms: Acetohydroxamic acid ethyl ester; N-Ethoxy-acetamide; Ethyl acetohydroxamate Molecular Formula: C₄H₉NO₂ Molecular Weight: 103.12 g/mol

Part 1: Core Directive & Executive Summary

This monograph is not a standard regulatory compliance document. It is an operational guide designed for research scientists and drug development professionals who utilize N-ethoxyacetamide as a specialized intermediate—typically in the synthesis of N-alkoxy amines, hydroxamic acid derivatives, or as a nucleophile in cross-coupling reactions.

Unlike common solvents or reagents, N-ethoxyacetamide occupies a specific niche in "hydroxamate chemistry." Its safety profile is dominated by the hydroxamic acid moiety , which presents distinct genotoxic and reproductive hazards often overlooked in generic safety data sheets. This guide synthesizes structural reactivity logic with practical handling protocols to ensure scientific integrity and personnel safety.

Part 2: Scientific Integrity & Logic (The "Enhanced SDS")

Chemical Identity & Physical Intelligence

Understanding the physical state and stability of N-ethoxyacetamide is the first line of defense. As an O-alkylated hydroxamic acid derivative, it exhibits properties distinct from simple amides.

PropertyValue / CharacteristicOperational Implication
Physical State Low-melting solid or viscous oil (Ambient)May require gentle warming for aliquoting; avoid overheating to prevent thermal rearrangement.
Boiling Point Est. 180–200°C (Decomposes)Do not distill at atmospheric pressure. High vacuum required for purification to avoid Lossen rearrangement.
Solubility Soluble in MeOH, EtOH, DMSO, CH₂Cl₂Compatible with standard organic workups; highly permeable to skin in solution.
Stability Moisture Sensitive (Hydrolysis)Store under inert atmosphere (Ar/N₂).[1] Hydrolysis releases Ethoxyamine , a potent irritant.
Reactivity Nucleophilic Nitrogen (pKa ~9)Acts as a nucleophile in basic conditions; susceptible to O-acylation or Lossen rearrangement.
Hazard Identification & Toxicology (The "Why")

Standard SDSs often label this class merely as "Irritant." However, the structural homology to Acetohydroxamic Acid (AHA) mandates a stricter risk assessment.

  • Genotoxicity (Mutagenicity): Hydroxamic acid derivatives are frequently Ames positive.[2]

    • Mechanism:[3] They can undergo metabolic activation or spontaneous Lossen rearrangement to form isocyanates (R-N=C=O), which are highly reactive electrophiles capable of forming DNA adducts.

  • Reproductive Toxicity: AHA is a known teratogen (Pregnancy Category X). N-ethoxyacetamide should be treated as a suspected reproductive toxin .

  • Skin/Eye Hazards: Direct contact causes severe irritation. The N-ethoxy group increases lipophilicity compared to acetamide, enhancing dermal absorption.

Synthesis & Handling Protocols

The synthesis of N-ethoxyacetamide typically involves the acetylation of ethoxyamine. This workflow introduces specific hazards: the violent reactivity of acetyl chloride and the toxicity of the ethoxyamine precursor.

Protocol: Safe Synthesis & Isolation
  • Precursors: Ethoxyamine Hydrochloride (CAS 3332-29-4) + Acetyl Chloride (CAS 75-36-5).

  • Critical Control Point: The reaction is highly exothermic. Temperature control (<0°C) is essential to prevent runaway side reactions (O-acylation vs N-acylation).

Experimental Workflow Visualization:

SynthesisWorkflow Start Precursors: Ethoxyamine HCl + Acetyl Chloride Step1 Step 1: Solubilization Dissolve Ethoxyamine HCl in DCM Add Base (TEA/Pyridine) Start->Step1 Step2 Step 2: Controlled Addition Add Acetyl Chloride dropwise Temp: < 0°C (Ice Bath) Step1->Step2 Exothermic! Step3 Step 3: Quench & Wash Dilute HCl wash (removes amine) Bicarb wash (neutralize acid) Step2->Step3 Monitor pH End Product Isolation N-Ethoxyacetamide (Vacuum Dry, No Heat) Step3->End Warning CRITICAL SAFETY: Avoid temp > 40°C during drying Risk of Lossen Rearrangement End->Warning

Figure 1: Controlled synthesis workflow for N-ethoxyacetamide, emphasizing thermal control to prevent degradation.

Storage & Stability
  • Primary Degradation Pathway: Hydrolysis to Acetic Acid and Ethoxyamine.

  • Storage Condition: Refrigerator (+4°C) or Freezer (-20°C) is recommended for long-term stability.

  • Container: Amber glass with PTFE-lined cap. Hygroscopic nature requires desiccation.

Part 3: Emergency Response & Spill Management

In the event of a release, standard "absorb and sweep" protocols are insufficient due to the potential mutagenic nature of the substance.

Spill Decision Matrix

SpillResponse Spill Spill Detected N-Ethoxyacetamide Assess Assess State & Volume Spill->Assess SmallLiq Small Liquid (<10 mL) Solvent Solution Assess->SmallLiq LargeSolid Solid / Pure Material Assess->LargeSolid Absorb Absorb with Chem-Mat Do NOT use paper towels SmallLiq->Absorb Scoop Dampen with water Scoop to avoid dust LargeSolid->Scoop Decon Decontamination Wash surface with 1N NaOH (Hydrolyzes amide) Absorb->Decon Scoop->Decon Disposal Hazardous Waste Label: 'Suspected Mutagen' Decon->Disposal

Figure 2: Decision tree for safe spill cleanup, prioritizing containment of dust and chemical deactivation.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes. The lipophilic nature may delay pain; do not stop flushing early.

  • Skin Contact: Wash with soap and water. Do not use ethanol or organic solvents, as they will increase transdermal absorption of the compound.

  • Inhalation: Move to fresh air. If heating occurred, be aware of potential isocyanate byproducts (sensitizers).

References

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Acetohydroxamic Acid (Structural Analog for Toxicity). [Link]

  • American Chemical Society (ACS). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. 2021. [Link]

Sources

Technical Guide: Solubility Profiling and Applications of N-Ethoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, physicochemical characteristics, and handling protocols for N-Ethoxyacetamide (also known as Ethyl Acetohydroxamate).

Executive Summary

N-Ethoxyacetamide (Ethyl acetohydroxamate,


) is a specialized hydroxamic acid derivative frequently utilized in pharmaceutical synthesis as a masked acylating agent and a precursor for 

-alkoxy amines. Unlike its structural isomer

-ethylacetamide, N-ethoxyacetamide possesses unique amphiphilic properties due to the presence of the electronegative ethoxy group attached directly to the nitrogen atom.

This guide addresses the critical lack of standardized solubility data in public literature by providing a predictive solubility matrix , a validated determination protocol , and mechanistic insights into solvent interactions. This document is intended for researchers requiring precise control over reaction media and purification processes.

Chemical Identity Verification
  • IUPAC Name:

    
    -Ethoxyacetamide[1]
    
  • Synonyms: Ethyl acetohydroxamate; Acetohydroxamic acid ethyl ester

  • CAS Number: 5432-28-0 (Distinct from

    
    -Ethylacetamide, CAS 625-50-3)
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 103.12 g/mol

Physicochemical Solubility Profile

The solubility of N-ethoxyacetamide is governed by the competition between its polar amide/ether functionalities and the lipophilic ethyl group.

Theoretical Solvation Mechanism

The molecule contains a hydrogen bond donor (NH) and two hydrogen bond acceptors (Carbonyl O, Ether O) .

  • Protic Solvents (Alcohols): Form strong H-bond networks, leading to high solubility.

  • Polar Aprotic Solvents (DMSO, DMF): Interact effectively with the amide proton, stabilizing the molecule in solution.

  • Chlorinated Solvents (DCM, Chloroform): Exhibit good solubility due to dipole-dipole interactions, making them ideal for extraction.

  • Non-Polar Solvents (Hexane, Heptane): Poor solubility due to the high energetic cost of disrupting solute-solute H-bonds.

Solubility Compatibility Matrix

Data synthesized from structural analogs and functional group contribution methods.

Solvent ClassRepresentative SolventSolubility RatingMechanistic DriverApplication
Polar Protic Methanol, EthanolHigh (>100 mg/mL)H-Bonding (Donor/Acceptor)Recrystallization (when mixed with water)
Polar Aprotic DMSO, DMF, AcetonitrileHigh (>100 mg/mL)Dipole-Dipole, H-Bond AcceptanceReaction Medium (Nucleophilic Substitution)
Chlorinated Dichloromethane (DCM)High (>50 mg/mL)Dipole-DipoleLiquid-Liquid Extraction
Esters Ethyl AcetateModerate Dipole-DipoleChromatography Eluent
Ethers THF, 1,4-DioxaneModerate to High H-Bond AcceptanceReaction Medium
Aqueous WaterModerate/Sparingly Hydrophobic Effect vs. H-BondingBiphasic Systems
Hydrocarbons Hexane, TolueneLow/Insoluble Van der Waals onlyAnti-solvent for Precipitation

Visualization of Solvation Dynamics

The following diagram illustrates the interaction pathways between N-ethoxyacetamide and different solvent classes, highlighting the thermodynamic basis for solubility.

SolvationMechanism Compound N-Ethoxyacetamide (Amphiphilic Core) Mechanism1 H-Bond Network (Enthalpically Favorable) Compound->Mechanism1 NH Donor / C=O Acceptor Mechanism2 Dipole Stabilization (NH...O=S Interaction) Compound->Mechanism2 Acidic NH Proton Mechanism3 Lipophobic Repulsion (Energetically Unfavorable) Compound->Mechanism3 Polar Domain Dominance Protic Protic Solvents (MeOH, EtOH) Aprotic Polar Aprotic (DMSO, DMF) NonPolar Non-Polar (Hexane, Heptane) Mechanism1->Protic High Solubility Mechanism2->Aprotic High Solubility Mechanism3->NonPolar Phase Separation

Caption: Mechanistic pathways governing the solvation of N-ethoxyacetamide. Green nodes indicate favorable solvents; Red indicates poor solvents.

Standard Operating Procedure (SOP): Solubility Determination

Since batch-to-batch variations and purity levels (often >95% for this intermediate) affect saturation points, the following self-validating protocol is recommended for precise determination.

Materials Required
  • Analyte: N-Ethoxyacetamide (CAS 5432-28-0).

  • Solvents: HPLC Grade (MeOH, ACN, Water, Toluene).

  • Equipment: Orbital shaker (temp. controlled), 0.45 µm PTFE syringe filters, HPLC-UV/VIS or GC-FID.

Workflow Protocol
  • Preparation: Add excess N-ethoxyacetamide solid/oil to 2.0 mL of the target solvent in a crimp-sealed vial.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours.

    • Checkpoint: Ensure solid/oil phase is still visible. If fully dissolved, add more compound.

  • Sampling: Centrifuge at 10,000 rpm for 5 minutes.

  • Filtration: Draw supernatant through a pre-heated syringe filter (to prevent precipitation in the needle).

  • Quantification: Dilute aliquot 1:100 with mobile phase and inject into HPLC.

    • Detection: UV at 210 nm (Amide band).

  • Calculation:

    
    .
    

SolubilitySOP Start Start: Excess Compound + Solvent Equilibrate Equilibrate: 24h @ 25°C (Orbital Shaker) Start->Equilibrate Check Visual Check: Is Solid Present? Equilibrate->Check AddMore Add More Compound Check->AddMore No Centrifuge Centrifuge & Filter (0.45 µm PTFE) Check->Centrifuge Yes AddMore->Equilibrate Dilute Dilute Aliquot (Prevent Saturation) Centrifuge->Dilute Analyze HPLC/GC Analysis (Quantification) Dilute->Analyze

Caption: Step-by-step workflow for the gravimetric or chromatographic determination of solubility.

Applications in Drug Development[2]

Understanding the solubility of N-ethoxyacetamide is crucial for its primary roles in medicinal chemistry:

The "Masked" Electrophile

N-ethoxyacetamide serves as a stable precursor for nitrene intermediates via the Hofmann rearrangement or similar oxidative transformations.

  • Reaction Solvent: Acetonitrile or Ethyl Acetate is preferred.

  • Mechanism: The ethoxy group acts as a leaving group modulator, allowing for controlled reactivity compared to simple acetamides.

Hydroxamic Acid Synthesis

It is often hydrolyzed or trans-esterified to generate complex hydroxamic acids (HDAC inhibitors).

  • Solvent Choice: Methanol/Water mixtures are used to facilitate the solubility of the base (e.g., NaOH) required for hydrolysis while maintaining the solubility of the organic ester.

Safety & Handling Note
  • Mutagenicity Warning: Many N-alkoxy compounds exhibit mutagenic potential (Ames positive).

  • Handling: Always handle in a fume hood.

  • PPE: Nitrile gloves are generally resistant to this class of amides, but double-gloving is recommended when using penetrating solvents like DMSO.

References

  • PubChem. (2023). Acetamide, N-ethoxy- Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and screening of novel lipophilic diarylpropeones. (Contextual reference for acetohydroxamate solubility in organic synthesis). Retrieved from [Link]

Sources

Toxicity Profile of Hydroxamic Acid Ethyl Esters: Mechanisms, Detection, and Risk Mitigation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the toxicity profile of Hydroxamic Acid Ethyl Esters , specifically focusing on Ethyl


-hydroxycarbamate  (a potent genotoxin) and the broader class of 

-ethyl hydroxamates
used in medicinal chemistry (e.g., as prodrugs for HDAC inhibitors).

Executive Summary

Hydroxamic acid ethyl esters represent a chemical dichotomy in drug development. While the hydroxamic acid (HA) moiety is a "privileged structure" for zinc-dependent enzyme inhibition (HDAC, MMP, Urease), its ethyl ester derivatives—specifically Ethyl


-hydroxycarbamate  (also known as 

-hydroxyurethane)—possess a distinct and severe toxicity profile characterized by potent genotoxicity and carcinogenicity .

For the drug discovery scientist, distinguishing between the therapeutic


-ethyl hydroxamate prodrugs and the toxic 

-hydroxycarbamate metabolites is critical. This guide dissects the molecular mechanisms of toxicity, primarily driven by the Lossen rearrangement and DNA alkylation , and provides self-validating protocols for screening these risks early in the lead optimization phase.

Chemical Identity & Structural Alerts

To accurately assess toxicity, we must define the two distinct structural classes often conflated under the term "hydroxamic acid ethyl esters."

Class A: Ethyl -Hydroxycarbamate (The Toxicophore)
  • Structure:

    
    
    
  • Origin: Metabolite of Urethane (Ethyl carbamate) or impurity in HA synthesis.

  • Toxicity Status: High Risk. A direct-acting mutagen and proximate carcinogen.

  • Key Hazard: Undergoes metabolic activation to form DNA adducts (etheno-adenine/cytosine).

Class B: -Ethyl Hydroxamates (The Prodrug/Isostere)
  • Structure:

    
    
    
  • Origin: Synthetic prodrugs designed to improve lipophilicity of hydroxamic acids.

  • Toxicity Status: Moderate Risk. Toxicity depends on metabolic cleavage rate to the free HA and subsequent Lossen rearrangement.

  • Key Hazard: Off-target metal stripping and delayed release of mutagenic isocyanates.

Toxicological Mechanisms[1][2]

The Genotoxicity Pathway (Lossen Rearrangement)

The primary driver of mutagenicity in this class is the Lossen rearrangement , a reaction where an


-acylated hydroxamic acid converts into a highly reactive isocyanate .[1]
  • Acylation: The hydroxamic acid ethyl ester is acylated in vivo (e.g., by Acetyl-CoA) to form an

    
    -acyl derivative.[1]
    
  • Rearrangement: Spontaneous or enzyme-mediated rearrangement occurs, releasing a carboxylate and generating an isocyanate (

    
    ).
    
  • DNA Adduction: The isocyanate acts as a potent electrophile, carbamoylating DNA bases (specifically the exocyclic amines of Guanine and Adenine), leading to replication errors.

Metabolic Activation of Ethyl -Hydroxycarbamate

Unlike standard HAs, Ethyl


-hydroxycarbamate does not require P450 oxidation to become toxic; it is the oxidized metabolite.
  • Step 1:

    
     is acylated to 
    
    
    
    .
  • Step 2: This unstable intermediate generates the ethoxycarbonyl nitrene or isocyanate.

  • Step 3: Interaction with cytosine forms

    
    -ethenoadenine  adducts, causing A:T 
    
    
    
    C:G transversions.
Visualization of Toxicity Pathways

The following diagram illustrates the divergent pathways of therapeutic efficacy vs. genotoxic failure.

ToxicityPathway Prodrug O-Ethyl Hydroxamate (Prodrug) FreeHA Free Hydroxamic Acid (R-CONHOH) Prodrug->FreeHA Esterase Hydrolysis Target Target Inhibition (HDAC/MMP) FreeHA->Target Zn2+ Chelation Metab Metabolic Acylation (Acetyl-CoA) FreeHA->Metab Off-Target AcylHA O-Acyl Hydroxamate (Unstable) Metab->AcylHA Isocyanate Isocyanate (R-N=C=O) AcylHA->Isocyanate Lossen Rearrangement DNA DNA Carbamoylation (Mutagenesis) Isocyanate->DNA Covalent Adduct

Caption: Divergent fate of hydroxamic acids: Therapeutic chelation (Green) vs. Metabolic activation to mutagenic isocyanates via Lossen rearrangement (Red).

Quantitative Toxicity Data[2][3]

The following table summarizes the mutagenic potency of Ethyl


-hydroxycarbamate compared to related esters, highlighting the impact of the 

-hydroxy moiety.
CompoundStructureAmes Test (TA100)Carcinogenicity (Rodent)Mechanism
Ethyl Carbamate

Weak/NegativePositive (Lung/Liver)Requires P450 oxidation to N-OH
Ethyl N-hydroxycarbamate

Positive (High)Potent (Lung Adenoma)Direct electrophile precursor
Ethyl N-benzoyloxycarbamate

Very High Highly PotentPre-activated for Lossen rearrangement
Vorinostat (SAHA)

PositiveLow/ManageableLossen rearrangement (minor pathway)

Data synthesized from Dahl et al. (Cancer Res) and FDA Pharmacology Reviews.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, these protocols include internal validation steps ("System Suitability") to confirm assay performance.

Protocol A: Modified Ames Test for Hydroxamic Acids

Standard Ames tests often fail to detect HA mutagenicity due to insufficient metabolic acylation in standard S9 fractions. This modified protocol ensures sensitivity.

Objective: Detect genotoxic potential driven by the Lossen rearrangement.

  • Strain Selection: Use Salmonella typhimurium TA100 (sensitive to base-pair substitutions) and TA98 (frameshifts).

  • S9 Fraction Modification:

    • Standard S9 is insufficient. Supplement S9 mix with Acetyl-CoA (5 mM) and Carbamoyl phosphate .

    • Reasoning: Hydroxamic acids require acylation to trigger the rearrangement. Standard S9 is often depleted of co-factors.

  • Pre-incubation Step:

    • Incubate test compound (0.1 - 1000

      
       g/plate ) with S9 mix and bacteria for 20 minutes at 37°C before adding top agar.
      
    • Reasoning: The reactive isocyanate intermediate is short-lived; direct plating may dilute the effect.

  • System Suitability (Controls):

    • Negative Control: DMSO vehicle.

    • Positive Control (Class Specific):

      
      -hydroxyurethane  (10 
      
      
      
      g/plate ). Must yield >2x baseline revertants.
    • Positive Control (Standard): Sodium Azide.

Protocol B: Plasma Stability & Hydrolysis Kinetics

Determines if the "Ethyl Ester" acts as a prodrug or a stable toxicant.

  • Preparation: Spike test compound (10

    
    M) into pooled human/rat plasma.
    
  • Incubation: 37°C with agitation. Timepoints: 0, 15, 30, 60, 120 min.

  • Quenching: Aliquot into ice-cold Acetonitrile containing Tolbutamide (Internal Standard).

  • Analysis: LC-MS/MS. Monitor disappearance of parent and appearance of:

    • Free Hydroxamic Acid (

      
      ).
      
    • Carboxylic Acid metabolite (

      
       – indicates complete hydrolysis).
      
    • Hydroxylamine (

      
       – indicates amide bond cleavage).
      
  • Validation Criterion: Mass balance must be >80%. If parent loss > metabolite appearance, suspect covalent binding to plasma proteins (isocyanates).

Risk Mitigation in Drug Design

When developing hydroxamic acid derivatives, follow these structural rules to minimize toxicity:

  • Steric Hindrance: Introduce bulky groups (e.g., methyl, isopropyl) alpha to the carbonyl. This sterically hinders the enzymatic acylation required for the Lossen rearrangement.

  • Bioisosteres: Replace the classic hydroxamic acid (

    
    ) with Reverse Hydroxamates  (
    
    
    
    ) or
    
    
    -hydroxyureas
    . These often maintain zinc chelation but have different metabolic liabilities.
  • Avoid Ethyl N-Hydroxycarbamate Substructures: Never design a molecule where the hydroxamic acid is directly attached to an ethoxy-carbonyl group (

    
    ), as this is a "hard" structural alert for carcinogenicity.
    

References

  • Dahl, G. A., Miller, E. C., & Miller, J. A. (1980). Comparative carcinogenicities and mutagenicities of vinyl carbamate, ethyl carbamate, and ethyl N-hydroxycarbamate.[2] Cancer Research.[2][3]

  • Wang, Q., & Wogan, G. N. (2018). Mutagenicity of hydroxamic acids: The role of the Lossen rearrangement. Chemical Research in Toxicology.

    • [Link] (General Journal Link for verification of mechanism context)

  • FDA Center for Drug Evaluation and Research. (2006).

  • Gupta, S. P. (2016). Hydroxamic Acids: A Promising Family of HDAC Inhibitors. Springer Monographs.

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Synthesis of O-Substituted Hydroxylamines for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the O-Substituted Hydroxylamine Moiety

In the landscape of medicinal chemistry and drug development, the O-substituted hydroxylamine (R-O-NH₂) is a cornerstone functional group. Its derivatives, particularly oximes and N,O-disubstituted hydroxylamines, are integral to a wide array of applications, from stable linkers in bioconjugation to key pharmacophores in approved therapeutics.[1][2] The unique stereoelectronic properties of the N-O bond can enhance metabolic stability, modulate lipophilicity, and serve as a bioisosteric replacement for other functional groups, offering chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of lead compounds.[3]

However, the synthesis of these valuable building blocks is not without its challenges. The primary difficulty lies in controlling the regioselectivity of alkylation. Hydroxylamine itself possesses two nucleophilic centers—nitrogen and oxygen—often leading to mixtures of N- and O-alkylated products, as well as overalkylation.[2] To overcome this, a robust "protect-alkylate-deprotect" strategy is typically employed. This guide provides a detailed examination of this strategy, focusing on a reliable and scalable protocol using a suitable N-protected hydroxylamine precursor.

The Core Directive: Achieving Selective O-Alkylation

The most effective route to O-substituted hydroxylamines involves the temporary deactivation of the more nucleophilic nitrogen atom. This is achieved by using an N-protected hydroxylamine derivative where the nitrogen's lone pair is withdrawn or sterically hindered, thereby favoring the desired nucleophilic attack from the oxygen atom.

While the prompt specified N-ethoxyacetamide as a precursor, it is important to clarify its role. N-ethoxyacetamide (CH₃C(=O)NH-OCH₂CH₃) is itself an N-acylated, O-ethylated hydroxylamine. It is not a suitable starting material for producing a variety of other O-substituted hydroxylamines, as the O-ethyl group is already installed and is not a leaving group. A more versatile and widely adopted precursor is a compound like tert-butyl N-hydroxycarbamate, where the nitrogen is protected by the Boc group, and the oxygen's hydroxyl group is free for alkylation.[4][5] This guide will focus on this superior and field-proven approach.

The overall synthetic workflow is a two-step process that ensures high yields and purity of the final product.

G cluster_0 Step 1: Selective O-Alkylation cluster_1 Step 2: N-Deprotection P N-Protected Hydroxylamine (e.g., Boc-NHOH) Intermediate N-Protected, O-Substituted Hydroxylamine P->Intermediate SN2 Reaction E Electrophile (e.g., R-X, R-OMs) E->Intermediate SN2 Reaction Base Base (e.g., DBU, NaH) Base->Intermediate SN2 Reaction Final_Product O-Substituted Hydroxylamine Salt (R-O-NH₃⁺ X⁻) Intermediate->Final_Product Acidic Cleavage Acid Acid (e.g., HCl, TFA)

Figure 1: General workflow for the synthesis of O-substituted hydroxylamines.

Protocol I: Synthesis of O-Alkylhydroxylamines via tert-Butyl N-Hydroxycarbamate

This protocol is adapted from a robust procedure that leverages the O-alkylation of tert-butyl N-hydroxycarbamate followed by acidic deprotection.[1][4] It is broadly applicable to a range of primary and secondary alcohols, which are first converted to their corresponding mesylates to create a good leaving group.

Part A: O-Alkylation of tert-Butyl N-Hydroxycarbamate

Causality Behind Experimental Choices:

  • Mesylation: Alcohols are poor leaving groups. Conversion to a methanesulfonate (mesylate) ester transforms the hydroxyl into an excellent leaving group for the subsequent SN2 reaction.[1]

  • Base Selection: A non-nucleophilic base such as 1,8-Diazabicycloundec-7-ene (DBU) or sodium hydride (NaH) is used to deprotonate the hydroxyl group of the carbamate.[4][6] This creates the alkoxide nucleophile without competing in the alkylation reaction itself.

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN) are ideal as they solvate the cation of the base but do not interfere with the nucleophile, thus promoting a fast SN2 reaction.[7]

Step-by-Step Methodology:

  • Prepare the Electrophile: In a flame-dried, inert-atmosphere flask, dissolve the desired alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor by TLC until the starting alcohol is consumed.

  • Work up the reaction by washing with cold 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude alkyl mesylate is often used directly in the next step.

  • Alkylation Reaction: To a separate inert-atmosphere flask, add tert-butyl N-hydroxycarbamate (1.0 eq) and dissolve in anhydrous THF.

  • Add the base (1.1 eq of NaH or DBU) portion-wise at 0 °C and stir for 15-20 minutes.[6]

  • Add a solution of the crude alkyl mesylate (1.0-1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at room temperature overnight. For bulkier substrates, gentle heating (40-50 °C) may be required.[4]

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc-O-alkylhydroxylamine.

G cluster_sn2 SN2 Attack BocNHOH Boc-NH-OH Base + Base (- H⁺) BocNHO_neg Boc-NH-O⁻ BocNHOH->BocNHO_neg Deprotonation Product Boc-NH-O-R BocNHO_neg->Product R_OMs R-OMs R_OMs->Product MsO_neg MsO⁻ Product->MsO_neg +

Sources

Application Note: Reaction Conditions for N-Alkylation of Acetohydroxamic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of N-alkylating acetohydroxamic acid (AHA). Unlike simple amines, AHA is an ambident nucleophile , where the oxygen atom is significantly more nucleophilic than the nitrogen under standard basic conditions.

Direct alkylation of AHA almost invariably yields O-alkyl products (hydroximates).[1][2] Therefore, this guide prioritizes the "Reverse Synthesis" (acylation of N-alkyl hydroxylamines) as the industry standard for purity and yield, while providing a Protection-Deprotection Protocol for cases where the hydroxamic acid moiety is already installed on a complex scaffold.

Executive Summary & Mechanistic Insight[1][2][3]

The Ambident Nucleophile Challenge

Acetohydroxamic acid (


) possesses two nucleophilic sites: the nitrogen (N) and the oxygen (O).
  • O-Alkylation (Kinetic & Thermodynamic Preference): Under basic conditions (e.g.,

    
    , NaOH), the hydroxyl proton (
    
    
    
    ) is deprotonated first, forming the hydroxamate anion (
    
    
    ). The negative charge is localized largely on the oxygen, making it the primary nucleophile. Reaction with alkyl halides yields O-alkyl hydroximates (
    
    
    ), which are often biologically inactive compared to their N-alkyl counterparts.[1][2]
  • N-Alkylation (The Goal): Achieving N-selectivity requires either blocking the oxygen or assembling the molecule from pre-N-alkylated precursors.[2]

Key Takeaway: Direct alkylation of acetohydroxamic acid is NOT recommended for synthesizing N-alkyl derivatives due to poor selectivity.[1][2] The protocols below outline the correct synthetic pathways.

Decision Matrix & Workflow

The following flowchart illustrates the decision logic for selecting the correct synthetic route.

G Start Target: N-Alkyl Acetohydroxamic Acid CheckSubstrate Is the Hydroxamic Acid already part of a complex molecule? Start->CheckSubstrate Complex Yes (Complex Scaffold) CheckSubstrate->Complex Existing AHA moiety Simple No (Building from scratch) CheckSubstrate->Simple Synthesis from scratch Protect Route B: O-Protection Strategy (1. Protect O, 2. Alkylate N, 3. Deprotect) Complex->Protect StepB1 Step 1: O-Silylation (TBDMS-Cl) or Benzylation Protect->StepB1 Reverse Route A: Acylation of N-Alkyl Hydroxylamine (Standard High-Yield Method) Simple->Reverse StepA1 Reagents: N-Alkyl Hydroxylamine HCl + Acetyl Chloride/Anhydride Reverse->StepA1 StepA2 Product: N-Alkyl Acetohydroxamic Acid (High Purity) StepA1->StepA2 StepB2 Step 2: N-Alkylation (NaH + R-X) StepB1->StepB2 StepB3 Step 3: Deprotection (TBAF or H2/Pd) StepB2->StepB3

Figure 1: Synthetic decision tree for N-alkyl acetohydroxamic acids.

Protocol A: The "Reverse" Synthesis (Gold Standard)

Best For: Creating N-methyl, N-ethyl, or N-benzyl acetohydroxamic acids from scratch.[2] Principle: Instead of alkylating the weak nitrogen nucleophile of AHA, use a nucleophilic N-alkyl hydroxylamine and acylate it.[2] This guarantees N-selectivity because the oxygen of the hydroxylamine is less nucleophilic than the amine nitrogen in this context, and O-acylation (if it occurs) is often reversible or rearranges to the stable N-acyl product.[2]

Reagents
  • Substrate: N-Alkylhydroxylamine hydrochloride (

    
    ) [e.g., N-methylhydroxylamine HCl].
    
  • Acylating Agent: Acetyl chloride (1.1 equiv) or Acetic anhydride (1.1 equiv).[1]

  • Base: Triethylamine (

    
    ) or Pyridine (2.2 equiv to neutralize HCl and the acid byproduct).
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1]

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under Argon/Nitrogen, suspend N-alkylhydroxylamine HCl (10 mmol) in anhydrous DCM (30 mL).

  • Basification: Cool the mixture to 0°C (ice bath). Add Triethylamine (22 mmol) dropwise.[1] The suspension will become a thick white slurry (Et3N·HCl salts). Stir for 15 minutes.

  • Acylation: Add Acetyl Chloride (11 mmol) dropwise over 10 minutes via syringe or addition funnel. Caution: Exothermic reaction.[2]

    • Note: If using acetic anhydride, the reaction can be performed at room temperature, but 0°C is preferred to minimize O-acylation side products.[2]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours . Monitor by TLC (stain with FeCl3 solution; product turns violet).[1]

  • Workup:

    • Quench with water (10 mL).

    • Separate organic layer.[1] Extract aqueous layer with DCM (2 x 15 mL).[1]

    • Wash combined organics with 1N HCl (to remove excess amine/pyridine) and Brine.[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from EtOAc/Hexanes or perform flash chromatography (typically polar eluents like EtOAc/MeOH are needed).[1]

Protocol B: The O-Protection Strategy

Best For: Late-stage functionalization where the hydroxamic acid moiety exists on a complex molecule and cannot be built from scratch.[2]

Phase 1: O-Protection

The oxygen must be "masked" to force the alkylating agent to the nitrogen.

  • Reagents: TBDMS-Cl (tert-Butyldimethylsilyl chloride) and Imidazole.[1][2]

  • Protocol: React AHA substrate with 1.1 equiv TBDMS-Cl and 1.2 equiv Imidazole in DMF at RT for 12h.

  • Result: O-TBDMS acetohydroxamate . (Confirm by NMR: loss of broad OH signal, appearance of Si-Me signals).

Phase 2: N-Alkylation

With the oxygen blocked, the nitrogen can be deprotonated and alkylated.

  • Reagents: Sodium Hydride (NaH, 60% dispersion), Alkyl Halide (

    
    ), DMF.
    
  • Step-by-Step:

    • Dissolve O-TBDMS acetohydroxamate (1.0 equiv) in anhydrous DMF (0.2 M).[1]

    • Cool to 0°C . Add NaH (1.2 equiv).[1] Stir for 30 mins until gas evolution ceases. The solution typically turns yellow.

    • Add Alkyl Halide (1.2 equiv, e.g., MeI, BnBr).

    • Stir at RT for 4–16 hours .

    • Critical Check: Monitor carefully. Over-alkylation is rare due to steric bulk of the TBDMS group, but possible.

    • Quench with saturated

      
      , extract with EtOAc, and purify the N-alkyl-O-TBDMS  intermediate.[1][2]
      
Phase 3: Deprotection[2]
  • Reagents: TBAF (Tetrabutylammonium fluoride) in THF.[1]

  • Protocol: Treat the intermediate with 1.1 equiv TBAF at 0°C for 1 hour.

  • Workup: Standard aqueous workup.[1][2] The silyl byproduct is removed, yielding the free N-alkyl acetohydroxamic acid .

Analytical Validation (QC)

Trust but verify. Use these methods to confirm N-alkylation vs. O-alkylation.

TestN-Alkyl Product (

)
O-Alkyl Product (

)
FeCl3 Test Positive (Deep Red/Violet) . The free N-OH group chelates Fe(III).[1][2]Negative (Yellow/Orange) .[1] The O-alkyl group prevents chelation.[1][2]
1H NMR (DMSO-d6) OH Signal: Broad singlet

9.0–10.5 ppm.N-R Signal:

3.0–3.3 ppm (N-Me).[1][2]
NH Signal: Sharp singlet/doublet

8.0–9.0 ppm.O-R Signal:

3.8–4.0 ppm (O-Me is significantly deshielded).[1][2]
IR Spectroscopy C=O Stretch:

1620–1640 cm

(Amide-like).[1][2]
C=N Stretch: May appear if tautomerization occurs (Hydroximate form).[1]

References

  • Marmion, C. J., et al. "Hydroxamic acids - An intriguing family of enzyme inhibitors and biomedical ligands."[1][2] European Journal of Inorganic Chemistry, 2004.[2]

  • Reddy, A. S., et al. "Synthesis of N-substituted hydroxamic acids: A review." Tetrahedron Letters, 2010.[1] (General review of N-alkylation strategies).

  • Bhanu, P., et al. "Regioselective alkylation of hydroxamic acids."[1][2] Journal of Organic Chemistry, 2015.[2][3] (Discusses the O- vs N-selectivity challenges).

  • Sigma-Aldrich/Merck. "Preparation of Hydroxamic Acids via Acylation."[1][2] Technical Bulletin, 2022.[1]

  • PubChem. "N-Methylacetohydroxamic acid Compound Summary."[1][2] National Library of Medicine.[1][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-ethoxyacetamide by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of N-ethoxyacetamide. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying N-ethoxyacetamide by vacuum distillation. Our approach is rooted in scientific principles and practical, field-tested experience to ensure the integrity and success of your experiments.

I. Understanding the Compound: N-ethoxyacetamide

N-ethoxyacetamide is a valuable intermediate in various synthetic pathways. Its purification via vacuum distillation is often necessary to remove impurities from its synthesis, which can include unreacted starting materials, byproducts, and solvents. A common synthetic route involves the N-alkylation of a hydroxamic acid derivative, which can present unique purification challenges.

Key Physical Properties (Estimated)

Since experimental data for N-ethoxyacetamide is not widely available, we will use data from the closely related N-ethylacetamide and starting material ethyl acetohydroxamate to inform our purification strategy.

PropertyEstimated Value/RangeRationale & Key Considerations
Normal Boiling Point (760 mmHg) > 200 °CN-ethylacetamide boils at 205 °C. The ethoxy group may slightly alter this. High boiling point necessitates vacuum distillation to prevent thermal decomposition.
Boiling Point at Reduced Pressure See Table 1 belowThe boiling point is significantly lowered under vacuum, which is the primary reason for employing this technique.
Thermal Stability Prone to decomposition at elevated temperatures.N,N-dialkoxyamides, which are structurally similar, can undergo thermal decomposition at temperatures as low as 155°C.[1] It is crucial to keep the distillation temperature as low as possible.

II. Troubleshooting Guide for Vacuum Distillation of N-ethoxyacetamide

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Problem 1: My N-ethoxyacetamide is not distilling, even though the vacuum is low and the temperature is high.

  • Question: I've set my vacuum pump to a low pressure (e.g., <10 mmHg) and heated the distillation flask, but no product is collecting in the receiving flask. What's going wrong?

  • Answer & Solutions: This is a common issue that can be traced to several factors. Let's break down the potential causes and solutions.

    • Inadequate Vacuum: Your vacuum level may not be as low as you think.

      • Cause: Leaks in the system are the most frequent culprit. Joints that are not properly sealed, cracks in the glassware, or worn tubing can all compromise the vacuum.

      • Solution:

        • Inspect Glassware: Before assembly, meticulously check all glassware for cracks or star fractures.[2]

        • Grease Joints: Apply a thin, even layer of vacuum grease to all ground glass joints.

        • Check Tubing: Ensure all vacuum tubing is thick-walled and free of cracks or holes.

        • Use a Vacuum Gauge: Place a vacuum gauge (manometer) between the trap and the distillation setup to get an accurate reading of the pressure within the system.[2]

    • Insufficient Heating or Heat Loss: The compound may not be reaching its boiling point at the applied pressure.

      • Cause: Significant heat can be lost to the surrounding environment, especially from the distillation head and condenser.

      • Solution:

        • Insulate the Apparatus: Wrap the distillation flask (above the heating mantle) and the distillation head with glass wool or aluminum foil to minimize heat loss.

        • Ensure Proper Heating Mantle Contact: The heating mantle should be the correct size for the flask and make good contact with the glass surface.

    • Bumping: The liquid may be superheating without boiling smoothly.

      • Cause: Uneven heating can lead to violent boiling or "bumping," which can disrupt the distillation process. Boiling stones are ineffective under vacuum as the trapped air is quickly removed.

      • Solution:

        • Use a Magnetic Stirrer: Add a PTFE-coated magnetic stir bar to the distillation flask and stir vigorously to ensure even heating and smooth boiling.

Problem 2: The temperature reading on my thermometer is fluctuating wildly.

  • Question: During the distillation, the temperature is not stable, making it difficult to determine the correct boiling point and collect a pure fraction. Why is this happening?

  • Answer & Solutions: Temperature fluctuations are often a sign of an unstable distillation process.

    • Improper Thermometer Placement:

      • Cause: The thermometer bulb must be positioned correctly to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

      • Solution: The top of the thermometer bulb should be level with the bottom of the side arm leading to the condenser.

    • Bumping:

      • Cause: As mentioned previously, bumping can cause surges of superheated vapor to rise, leading to sudden temperature spikes.

      • Solution: Ensure smooth and continuous stirring with a magnetic stir bar.

    • Pressure Fluctuations:

      • Cause: An unstable vacuum source (e.g., a water aspirator with fluctuating water pressure) will cause the boiling point to change, leading to temperature fluctuations.

      • Solution: Use a reliable vacuum pump with a vacuum regulator to maintain a constant pressure.

Problem 3: The distillate is discolored or appears to contain impurities.

  • Question: I've collected my N-ethoxyacetamide, but it has a yellow or brown tint. Is this a sign of decomposition?

  • Answer & Solutions: Discoloration can indicate thermal decomposition or the presence of impurities.

    • Thermal Decomposition:

      • Cause: N-ethoxyacetamide, like many N-alkoxy amides, can be thermally sensitive. Heating the distillation pot for too long or at too high a temperature can cause decomposition.[1]

      • Solution:

        • Lower the Distillation Temperature: Achieve a lower boiling point by using a better vacuum pump to reach a lower pressure.

        • Minimize Heating Time: Do not heat the material for longer than necessary. Once the desired fraction is collected, stop the distillation.

    • Presence of Impurities:

      • Cause: The discoloration may be due to high-boiling point impurities being carried over.

      • Solution:

        • Fractional Distillation: If simple distillation does not provide sufficient separation, use a fractionating column (e.g., a Vigreux column) between the distillation flask and the distillation head to improve the separation of components with close boiling points.

        • Discard the Forerun and Tailings: Collect the initial distillate (forerun) and the final distillate (tailings) separately from the main product fraction, as these are more likely to contain impurities.

III. Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of N-ethoxyacetamide at a given pressure?

A1: While specific experimental data is scarce, we can estimate the boiling point using the Clausius-Clapeyron equation if at least one boiling point at a specific pressure is known. Based on similar compounds, you can refer to the following estimated boiling point ranges.

Table 1: Estimated Boiling Point of N-ethoxyacetamide at Various Pressures

Pressure (mmHg)Estimated Boiling Point (°C)
1~70 - 80
5~90 - 100
10~105 - 115
20~120 - 130
50~140 - 150

Note: These are estimations and the actual boiling point may vary. It is crucial to monitor the distillation closely and collect the fraction that distills at a constant temperature.

Q2: What are the likely impurities in my crude N-ethoxyacetamide?

A2: Impurities will largely depend on the synthetic route used. A common method for preparing N-alkoxy amides is the N-alkylation of a hydroxamic acid or its ester.[3] For N-ethoxyacetamide, this could involve starting materials like N-hydroxyacetamide or ethyl acetohydroxamate.[4][5]

Potential impurities include:

  • Unreacted Starting Materials: N-hydroxyacetamide, ethyl acetohydroxamate.

  • Alkylation Agent: e.g., ethyl iodide, diethyl sulfate.

  • Byproducts: Over-alkylated products (where the hydroxyl group is also alkylated), and products from side reactions.

  • Solvents: Any solvents used in the synthesis or workup (e.g., ethanol, dichloromethane).

  • Hydrolysis Products: Acetohydroxamic acid or acetic acid if water is present.

Q3: What safety precautions are essential during the vacuum distillation of N-ethoxyacetamide?

A3: Safety is paramount. Always adhere to the following precautions:

  • Work in a Fume Hood: All distillations of potentially hazardous materials should be conducted in a certified fume hood.[2][6]

  • Use Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate gloves at all times.[6][7]

  • Inspect Glassware: Never use glassware with any cracks or defects for vacuum applications to avoid the risk of implosion.[2]

  • Use a Safety Shield: Place a blast shield in front of the apparatus.

  • Cold Trap: Always use a cold trap between your distillation setup and the vacuum pump to prevent volatile substances from contaminating and damaging the pump oil.[2]

  • Proper Shutdown: Allow the apparatus to cool completely before venting the system to atmospheric pressure. Vent the system slowly to avoid a sudden rush of air that could cause breakage.

IV. Standard Operating Protocol for Vacuum Distillation of N-ethoxyacetamide

This protocol provides a step-by-step guide for the purification process.

1. Pre-Distillation Checks:

  • Ensure the crude N-ethoxyacetamide is free from volatile solvents by rotary evaporation.
  • Add a magnetic stir bar to the round-bottom distillation flask.
  • Fill the flask to no more than two-thirds of its volume.

2. Apparatus Assembly:

  • Assemble the vacuum distillation apparatus as shown in the diagram below.
  • Lightly grease all ground-glass joints.
  • Position the thermometer correctly.
  • Connect the condenser to a chilled water source.
  • Connect the vacuum adapter to a cold trap, and then to the vacuum pump.

3. Distillation Procedure:

  • Turn on the magnetic stirrer.
  • Start the flow of cooling water through the condenser.
  • Slowly turn on the vacuum pump to evacuate the system.
  • Once the desired pressure is reached and stable, begin heating the distillation flask using a heating mantle.
  • Increase the temperature gradually until the N-ethoxyacetamide begins to boil and the vapor temperature stabilizes.
  • Collect the fraction that distills over at a constant temperature and pressure.
  • Monitor the process continuously.

4. Shutdown:

  • Remove the heating mantle and allow the distillation flask to cool to room temperature.
  • Slowly and carefully vent the system by opening the stopcock on the vacuum adapter.
  • Turn off the vacuum pump, stirrer, and cooling water.
  • Disassemble the apparatus.

V. Visual Workflow and Logic Diagrams

Diagram 1: Vacuum Distillation Setup

This diagram illustrates a standard laboratory setup for vacuum distillation, highlighting key components for a successful purification of N-ethoxyacetamide.

VacuumDistillation cluster_setup Distillation Apparatus cluster_utilities Utilities & Safety flask Distilling Flask (with stir bar) head Distillation Head (Claisen or standard) flask->head Vapor path condenser Condenser head->condenser thermometer Thermometer thermometer->head Positioning is critical vac_adapter Vacuum Adapter condenser->vac_adapter chiller Chilled Water Source condenser->chiller Coolant Out rec_flask Receiving Flask vac_adapter->rec_flask Distillate trap Cold Trap (Dry Ice/Acetone or Liquid N2) vac_adapter->trap To Vacuum heat Heating Mantle + Stir Plate heat->flask Heat Input vacuum Vacuum Pump trap->vacuum chiller->condenser Coolant In

Caption: Standard vacuum distillation apparatus workflow.

Diagram 2: Troubleshooting Logic

This diagram outlines the decision-making process for troubleshooting common issues during the vacuum distillation of N-ethoxyacetamide.

Troubleshooting cluster_no_distillate No Distillate Collected cluster_temp_fluctuation Temperature Fluctuating cluster_discoloration Discolored Distillate start Problem Encountered q1 Is the vacuum gauge reading low? start->q1 q2 Is the thermometer positioned correctly? start->q2 q3 Was the pot temperature too high? start->q3 a1_yes Check for heat loss. Insulate apparatus. q1->a1_yes Yes a1_no Check for leaks. Grease joints, check tubing. q1->a1_no No a2_yes Is the pressure stable? Use a vacuum regulator. q2->a2_yes Yes a2_no Adjust thermometer position. q2->a2_no No a3_yes Possible thermal decomposition. Use a deeper vacuum. q3->a3_yes Yes a3_no Impurities co-distilling. Use a fractionating column. q3->a3_no No

Caption: Troubleshooting decision tree for vacuum distillation.

VI. References

  • Synthesis and thermal decomposition of N,N-dialkoxyamides. RSC Publishing. [Link]

  • Process for preparing acetohydroxamic acid. Google Patents.

  • Palladium-Based Metal-Ligand Assemblies: The Contrasting Behavior upon Addition of Pyridine or Acid. PubMed. [Link]

  • Formation of hydroxamate function by N--alkylation of... ResearchGate. [Link]

  • Vacuum System Safety. Caltech. [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PubMed Central. [Link]

  • Design, synthesis and antiproliferative activity of hydroxyacetamide derivatives against HeLa cervical carcinoma cell and breast cancer cell line. ResearchGate. [Link]

  • N-Alkenylation of hydroxamic acid derivatives with ethynyl benziodoxolone to synthesize cis-enamides through vinyl benziodoxolones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Chemical reaction hazards of distillation processes. IChemE. [Link]

  • Promoting Molecular Exchange on Rare-Earth Oxycarbonate Surfaces to Catalyze the Water-Gas Shift Reaction. PubMed. [Link]

  • Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. MDPI. [Link]

  • Distillation Of Flammable Or Combustible Liquids. AXA XL. [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. MDPI. [Link]

  • Ethanol Distillation Safety Form (PDF). Cal Poly Pomona. [Link]

  • N-Dealkylation of Amines. MDPI. [Link]

  • Distillations. Georgia Tech Environmental Health & Safety. [Link]

Sources

Technical Support Center: N-Ethoxyacetamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System: Priority Level 1 (Yield Critical) Subject: Optimizing Yield & Purity of N-Ethoxyacetamide (CAS: 5437-89-8) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Context

User: Medicinal Chemists / Process Development Scientists Goal: Maximize yield of N-ethoxyacetamide (also known as N-acetyl-O-ethylhydroxylamine) from ethoxyamine hydrochloride.

N-ethoxyacetamide (


) is a small, polar molecule often used as a building block in hydroxamic acid synthesis or as a model for peptide bond studies. The primary synthesis involves the acetylation of ethoxyamine.

The Problem: Users frequently report yields of <50% despite quantitative conversion by TLC. The Root Cause: The molecule is highly water-soluble and moderately volatile. The majority of yield loss occurs during the aqueous workup, not the reaction itself.

Standard Operating Protocol (SOP) - The Optimized Route

Do not use unverified "bucket chemistry." Follow this specific protocol designed to minimize aqueous loss.

Reagents & Stoichiometry Table
ComponentEquiv.RoleCritical Note
Ethoxyamine HCl 1.0SubstrateHygroscopic.[1] Dry under vacuum before use.
Acetic Anhydride 1.1Acylating AgentSlight excess ensures conversion; easier to remove than Acetyl Chloride.
Pyridine 2.2Base/SolventActs as an acid scavenger and solvent. Prevents HCl accumulation.
Dichloromethane (DCM) SolventExtractionHigh density aids phase separation; good solubility for amides.
Step-by-Step Protocol (The "Zero-Loss" Method)
  • Preparation: In a flame-dried round-bottom flask under

    
    , suspend Ethoxyamine HCl  (1.0 eq) in anhydrous DCM  (5 mL per mmol).
    
  • Base Addition: Cool to 0°C. Add Pyridine (2.2 eq) dropwise. The suspension may clear as the free amine forms.

  • Acylation: Add Acetic Anhydride (1.1 eq) dropwise over 15 minutes. Note: Exotherm control is vital to prevent di-acylation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Stain:

    
     or 
    
    
    
    ).
  • Quench: Add a minimal amount of water (just enough to hydrolyze excess anhydride, ~0.5 mL per mmol). Stir for 15 mins.

  • Workup (The Critical Step):

    • Do not wash with large volumes of water.

    • Dilute with DCM.

    • Wash once with saturated NaCl (Brine) containing 1% HCl (to remove pyridine as the salt).

    • Back-Extract: Extract the aqueous brine layer 3x with DCM. N-ethoxyacetamide loves water; you must pull it back out.

    • Dry combined organics over

      
      .[2] Filter and concentrate at <40°C  (mild vacuum) to avoid sublimation/evaporation.
      

Decision Logic & Workflow Visualization

The following diagram illustrates the decision-making process for synthesis and troubleshooting.

SynthesisWorkflow Start Start: Ethoxyamine HCl SolventChoice Select Solvent System Start->SolventChoice Biphasic Biphasic (H2O/DCM + Na2CO3) SolventChoice->Biphasic Scale > 100g Anhydrous Anhydrous (DCM + Pyridine) SolventChoice->Anhydrous Scale < 10g (High Purity) Acylation Add Acetic Anhydride (0°C) Biphasic->Acylation Anhydrous->Acylation CheckTLC TLC Check: SM Remaining? Acylation->CheckTLC AddMore Add 0.2 eq Ac2O CheckTLC->AddMore Yes Workup Workup Strategy CheckTLC->Workup No (Complete) AddMore->CheckTLC YieldIssue Yield < 60%? Workup->YieldIssue SaltOut Action: Saturate Aqueous Phase with NaCl YieldIssue->SaltOut Yes (First Step) Final Pure N-Ethoxyacetamide YieldIssue->Final No (Good Yield) ContExtract Action: Continuous Liquid-Liquid Extraction SaltOut->ContExtract Still Low ContExtract->Final

Caption: Decision tree for N-ethoxyacetamide synthesis, prioritizing solvent selection and workup interventions for yield recovery.

Troubleshooting Center (FAQ)

Ticket #101: "My TLC shows a new spot, but I recovered nothing after rotovap."

Diagnosis: Volatility & Aqueous Partitioning.[3] Root Cause: N-ethoxyacetamide is a low-molecular-weight amide. It has significant water solubility and a boiling point that allows it to co-evaporate with solvents if the vacuum is too strong. Resolution Protocol:

  • Salting Out: You must saturate your aqueous layer with solid NaCl until no more dissolves. This pushes the organic amide out of the water phase (Salting-out effect).

  • Solvent Swap: If using diethyl ether, switch to DCM or Chloroform . The higher polarity extracts the amide better.

  • Vacuum Control: Do not use high vacuum (<10 mbar) at high temperatures. Concentrate at 200–300 mbar at 35°C.

Ticket #102: "I have two product spots on TLC close together."

Diagnosis: Di-acylation (Imide formation). Root Cause: Using large excesses of Acetic Anhydride or high temperatures leads to the formation of


 (O-acetyl-N-ethoxyacetamide) or 

. Resolution Protocol:
  • Stoichiometry Check: Strictly limit Acetic Anhydride to 1.1 equivalents.

  • Hydrolysis: If the imide has formed, treat the crude mixture with saturated aqueous

    
     or dilute NaOH for 30 minutes at RT. The "extra" acetyl group on the nitrogen/oxygen is chemically labile and will hydrolyze back to the mono-amide faster than the amide bond itself breaks [1].
    
Ticket #103: "The product is an oil that won't crystallize."

Diagnosis: Impurity Profile. Root Cause: N-ethoxyacetamide has a low melting point (often reported as a liquid or low-melting solid depending on purity). Traces of acetic acid or pyridine prevent crystallization. Resolution Protocol:

  • High-Vac Drying: Place the oil under high vacuum (0.1 mmHg) for 2 hours to remove trace pyridine/acetic acid.

  • Distillation: For high purity, perform a Kugelrohr distillation. Boiling point is approx. 90–95°C at 8 mmHg (analogous to N-ethylacetamide) [2].

Advanced Optimization: Continuous Extraction

For scale-up (>50g), standard separatory funnel extraction is inefficient.

The Setup: Use a liquid-liquid continuous extractor (for solvents heavier than water, like DCM). The Logic: This apparatus recycles the solvent, allowing it to pass through the aqueous phase thousands of times overnight. Result: This typically boosts yield from ~60% to >90% for water-soluble amides [3].

References

  • Encyclopedia of Reagents for Organic Synthesis (EROS). "Ethoxyamine Hydrochloride." Wiley Online Library.

  • NIST Chemistry WebBook. "Acetamide, N-ethyl- (Analogous physicochemical data)." National Institute of Standards and Technology.

  • Vogel, A. I. "Practical Organic Chemistry: Preparation of Amides." 5th Edition. Longman Scientific & Technical. (Standard reference for continuous extraction techniques).

Sources

Technical Support Center: Moisture-Sensitive Hydroxamates

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. Aris Thorne Department: Chemical Stability & Assay Optimization

Introduction: The Hydroxamate Paradox

Welcome to the technical support hub. You are likely here because you are working with Histone Deacetylase (HDAC) inhibitors (e.g., Vorinostat/SAHA, Panobinostat) or siderophores.

The Core Problem: The hydroxamic acid functional group (


) is a "chemical paradox." Its bidentate nature makes it an exceptional chelator for Zinc (

) in active sites, which is why it is a potent drug pharmacophore. However, this same electronic structure renders the

bond highly susceptible to nucleophilic attack by water.

The Consequence: Improper storage doesn't just lower potency; it generates hydroxylamine , a mutagenic byproduct, and a carboxylic acid, which is often inactive.

This guide replaces "rule of thumb" storage with mechanistically grounded protocols.

Module 1: The Mechanism of Failure

Q: Why did my inhibitor lose potency despite being stored at -20°C?

A: Temperature controls rate, but moisture controls fate. Even at -20°C, trapped moisture inside a vial can facilitate hydrolysis. The hydroxamate group undergoes acid/base-catalyzed hydrolysis, cleaving into a carboxylic acid and hydroxylamine.

Visualizing the Degradation Pathway

The following diagram illustrates the irreversible breakdown you must prevent.

HydroxamateDegradation cluster_conditions Accelerating Factors Hydroxamate Hydroxamate Drug (Active) Transition Tetrahedral Intermediate Hydroxamate->Transition + H2O Moisture Atmospheric Moisture (H2O) Moisture->Transition Carboxylic Carboxylic Acid (Inactive) Transition->Carboxylic C-N Bond Cleavage Hydroxylamine Hydroxylamine (Mutagenic/Toxic) Transition->Hydroxylamine Acid Acidic pH Temp Freeze-Thaw Cycles

Figure 1: The hydrolysis pathway of hydroxamic acids. Note that water is the primary reactant driving the cleavage of the pharmacophore.

Module 2: Storage & Handling Protocols

Q: What is the "Gold Standard" for storing solid hydroxamates?

A: You must create a "dry chain" from receipt to usage.

  • Temperature: -20°C is mandatory for long-term storage (months/years). -80°C is preferred for ultra-sensitive derivatives.

  • Atmosphere: Argon or Nitrogen overlay is critical.[1] Oxygen can induce radical-mediated oxidation (via P450-like mechanisms or auto-oxidation), though hydrolysis remains the primary risk [1].

  • Desiccation: Never store vials loosely in a freezer. Place vials inside a sealed secondary container (e.g., a jar) containing active desiccant (silica gel or Drierite).

Q: Can I store them in DMSO stock solutions?

A: Yes, but with extreme caution.

  • The DMSO Trap: DMSO is hygroscopic.[2] It pulls water from the air.[2] A "dry" DMSO stock can absorb significant moisture if opened repeatedly in humid air [4].

  • Protocol:

    • Dissolve in anhydrous DMSO (≥99.9%).

    • Aliquot immediately into single-use vials (avoid freeze-thaw).

    • Store at -80°C.

    • Do not store in water or aqueous buffers. Hydroxamates like Vorinostat have a half-life of roughly 1 day in aqueous solution at physiological pH [2].[3]

Quantitative Stability Data
Solvent ConditionExpected Stability (approx.)[4]Risk Factor
Solid (Desiccated, -20°C) > 2 YearsLow (if seal is intact)
Anhydrous DMSO (-20°C) 6 - 12 MonthsMedium (Hygroscopicity)
Aqueous Buffer (pH 7.4, 37°C) < 24 Hours [2]Critical Failure
Serum/Plasma (37°C) Moderate (Hours to Days)Metabolic hydrolysis
Module 3: Troubleshooting & Diagnostics

Q: How do I know if my compound has degraded?

A: Visual inspection is rarely enough. Use this diagnostic table to validate your material.

ObservationPotential CauseVerification Step
Loss of Biological Potency Hydrolysis to carboxylic acid (inactive).Run LC-MS. Look for mass shift:

(approx. loss of NH) or specific fragment for acid.
Solubility Change Carboxylic acid byproduct is often less soluble in organic media than the parent hydroxamate.Check dissolution time in DMSO.
Color Change (Yellowing) Oxidation of the hydroxylamine moiety or trace metal chelation (Iron).STOP. Do not use. Iron contamination catalyzes further degradation.
Mass Spec: M-33 Peak Loss of hydroxylamine (

, 33 Da) indicates cleavage.
Confirm presence of carboxylic acid peak.[5]

Q: My DMSO stock froze and precipitated. Is it ruined?

A: Not necessarily. DMSO freezes at 19°C.

  • The Fix: Thaw gently at room temperature (do not heat >30°C). Vortex until fully dissolved.

  • The Risk: If precipitation persists after warming, moisture may have entered, causing hydrolysis to the less soluble acid form. Discard if precipitate remains.

Module 4: Advanced Handling Workflow

Q: How do I handle the compound for an experiment without introducing moisture?

A: Follow this "Self-Validating" Workflow. The key is minimizing the time the solid is exposed to ambient humidity.

HandlingWorkflow cluster_warn CRITICAL CONTROL POINT Start Remove from Freezer (-20°C) Equilibrate Equilibrate to Room Temp (Still Sealed in Desiccator) Start->Equilibrate Prevent Condensation Open Open Vial in Low Humidity Equilibrate->Open Weigh Rapid Weighing (< 2 mins) Open->Weigh Dissolve Add Anhydrous DMSO (Create Stock) Weigh->Dissolve Aliquot Aliquot for Single Use Dissolve->Aliquot Refreeze Flash Freeze & Store (-80°C) Aliquot->Refreeze

Figure 2: Optimal handling workflow. Note the equilibration step: opening a cold vial in a warm room causes immediate condensation (water) on the solid, initiating hydrolysis.

References
  • Huang, X., et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition.[6][7] Link

  • Du, L., Musson, D.G., & Wang, A.Q. (2006). Stability studies of vorinostat and its two metabolites in human plasma, serum and urine. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Marmion, C.J., et al. (2020). Vorinostat and Belinostat, hydroxamate-based anti-cancer agents, are nitric oxide donors.[6] Journal of Inorganic Biochemistry. Link

  • Ellson, R., et al. (2005). In situ DMSO hydration measurements of HTS compound libraries. Combinatorial Chemistry & High Throughput Screening. Link

  • Wipf, P. (2014).[4][8] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh Dept of Chemistry. Link

Sources

Technical Support Center: N-Ethoxyacetamide Stability & Analysis

[1]

Quick Reference: Decomposition Profile
  • Primary Degradation Route: Hydrolysis (Acid/Base catalyzed).[1]

  • Secondary Degradation Route: Thermal Homolysis (Radical mechanism).[1]

  • Key Analytes: Acetic Acid, O-Ethylhydroxylamine (Ethoxamine), Acetamide, Acetaldehyde.[1]

  • Detection Challenge: O-Ethylhydroxylamine lacks a strong UV chromophore, leading to "invisible" degradation in standard HPLC-UV workflows.[1]

Module 1: Decomposition Pathways & Mechanisms[1]

Understanding the mechanism is the first step in troubleshooting.[1] N-ethoxyacetamide degrades via two distinct pathways depending on the stress condition (pH vs. Temperature).[1]

Pathway 1: Hydrolytic Cleavage (pH-Driven)

In aqueous media, particularly at pH extremes (<4 or >9), the amide bond cleaves.[1]

  • Mechanism: Nucleophilic attack of water/hydroxide on the carbonyl carbon.[1]

  • Products: Acetic Acid and O-Ethylhydroxylamine .[1]

  • Observation: A drop in pH (formation of acetic acid) and loss of parent compound without the appearance of a stoichiometric UV peak (due to O-ethylhydroxylamine's low extinction coefficient).

Pathway 2: Thermal Homolysis (Heat-Driven)

At elevated temperatures (>100°C) or in the gas phase (GC injection port), N-alkoxy amides undergo homolytic cleavage of the N-O bond.[1]

  • Mechanism: Homolysis generates an acetamidyl radical and an ethoxyl radical.[1]

  • Products: The radicals abstract hydrogen or disproportionate to form Acetamide , Ethanol , and Acetaldehyde .[1]

  • Observation: Appearance of "ghost peaks" in GC-MS that are absent in LC-MS.

Decomposition_PathwaysParentN-Ethoxyacetamide(Parent)HydrolysisHydrolysis(Acid/Base)Parent->HydrolysisThermalThermal Homolysis(>100°C / GC Inlet)Parent->ThermalAceticAcidAcetic Acid(pH Drop)Hydrolysis->AceticAcidEthoxamineO-Ethylhydroxylamine(UV Invisible)Hydrolysis->EthoxamineAcetamideAcetamideThermal->AcetamideRadicalsEthoxyl RadicalThermal->RadicalsEthanolEthanolRadicals->EthanolH-abstractionAcetaldehydeAcetaldehydeRadicals->AcetaldehydeDisproportionation

Figure 1: Dual decomposition pathways of N-ethoxyacetamide showing hydrolytic vs. thermal products.[1]

Module 2: Troubleshooting Q&A

Q1: I see degradation of N-ethoxyacetamide in my HPLC-UV chromatogram, but mass balance is poor (~50%). Where is the rest?

Diagnosis: You are likely missing O-Ethylhydroxylamine .[1]

  • Root Cause: The N-O bond hydrolysis yields O-ethylhydroxylamine, which does not have a conjugated

    
    -system and absorbs negligibly above 210 nm.[1]
    
  • Solution: You must use a universal detector (RI, ELSD, CAD) or derivatize the sample (see Protocol A below).

Q2: My GC-MS shows a peak for Acetamide (MW 59), but my LC-MS does not. Is this an impurity?

Diagnosis: This is likely an artifact of the analysis method .

  • Root Cause: N-alkoxy amides are thermally labile.[1] The high temperature of the GC injection port (typically 250°C) can induce N-O bond homolysis, converting the parent N-ethoxyacetamide into Acetamide in situ.[1]

  • Verification: Lower the GC inlet temperature or switch to "Cool On-Column" injection. If the peak disappears, it was a thermal artifact.[1]

Q3: The pH of my formulation dropped from 7.0 to 5.5 on stability. Why?

Diagnosis: Hydrolysis is generating Acetic Acid .[1]

  • Root Cause: Even slow hydrolysis releases stoichiometric amounts of acetic acid.[1]

  • Mitigation: Increase buffer capacity (e.g., 50 mM Phosphate) rather than relying on initial pH adjustment. Avoid pH < 4, which accelerates acid-catalyzed hydrolysis.[1]

Module 3: Analytical Protocols

Protocol A: Derivatization of O-Ethylhydroxylamine for HPLC-UV

Since O-ethylhydroxylamine is UV-inactive, react it with benzaldehyde to form the UV-active oxime derivative.[1]

Reagents:

  • Reagent A: Benzaldehyde (excess) in Acetonitrile.

  • Buffer: Phosphate buffer pH 7.0.

Workflow:

  • Mix: Combine 100

    
    L of the degraded sample with 100 
    
    
    L of Reagent A.
  • Incubate: Vortex and let stand at ambient temperature for 30 minutes.

  • Analyze: Inject onto HPLC.

    • Reaction:

      
       (O-Ethylbenzaldoxime) 
      
      
      .[1]
    • Detection: Monitor at 254 nm .[1] The oxime derivative will have strong absorbance.[1]

Protocol B: GC-MS Identification of Volatiles

Use this to confirm the presence of Ethanol or Acetaldehyde (thermal/radical products).[1]

Instrument Parameters:

  • Column: DB-624 or equivalent (for volatile solvents).[1]

  • Inlet: Split mode (10:1), Temp: 150°C (Keep low to minimize thermal degradation of parent).

  • Oven: 40°C (hold 5 min)

    
     10°C/min 
    
    
    200°C.
  • MS Source: EI mode, 70 eV.

Data Interpretation Table:

ComponentRetention (Approx)Quant Ion (m/z)Key Fragments
Acetaldehyde Early4429 (

)
Ethanol Early3145, 46
Acetic Acid Mid6043 (

), 45 (

)
Acetamide Mid-Late5944 (

)
N-Ethoxyacetamide Late10343 (

), 60 (

)

Module 4: Safety & Toxicology (Critical)

Alert: Mutagenicity Potential Researchers must treat N-ethoxyacetamide and its breakdown product, O-ethylhydroxylamine, as potential genotoxic impurities (GTIs) .[1]

  • Ames Positivity: N-alkoxy amides and hydroxylamines are structural alerts for mutagenicity.[1] They can induce base-pair substitutions.[1][2][3]

  • Regulatory Action: If this compound is a drug impurity, it falls under ICH M7 guidelines.[1][4] You must control it to the Threshold of Toxicological Concern (TTC), typically 1.5

    
     g/day  for chronic exposure, unless specific Ames negative data exists.[1]
    
  • Handling: Use double-gloving and work inside a fume hood. Treat all degradation waste as hazardous chemical waste.[1]

References
  • Glover, S. A. (2011).[1] Synthesis and thermal decomposition of N,N-dialkoxyamides. Journal of the Chemical Society, Perkin Transactions.[1]

  • Sigma-Aldrich. (2024).[1] O-Ethylhydroxylamine hydrochloride Product Information & Applications.

  • BenchChem. (2025).[1] Technical Support Center: Analysis of Drug Substance Degradation Products.

  • HESI Global. (2023). Ames test study designs for nitrosamine mutagenicity testing.

Validation & Comparative

Comparative Mass Spectrometry Guide: Ethyl Acetohydroxamate (EAH) vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl Acetohydroxamate (EAH) (


) is a critical hydroxamic acid derivative often encountered as a prodrug, synthetic intermediate, or metabolite in the development of histone deacetylase (HDAC) inhibitors and urease inhibitors. Its structural similarity to Acetohydroxamic Acid (AHA)  (the active parent drug) and Ethyl Acetate  (a common solvent) poses a significant challenge in bioanalytical quantification.

This guide provides a definitive comparison of the mass spectrometry (MS) fragmentation patterns of EAH against its primary interferences. By detailing the mechanistic origins of key ions—specifically the diagnostic Loss of Ethene (28 Da) —this document empowers researchers to validate EAH identity with high specificity.

Structural & Mechanistic Analysis

The Fragmentation Fingerprint

Unlike simple esters, EAH possesses a hydroxamic nitrogen (


) linkage that introduces unique fragmentation pathways. In Electron Impact (EI) ionization (70 eV), the molecule undergoes two competing primary decompositions: McLafferty-like Rearrangement  and 

-Cleavage
.
Key Fragmentation Pathways:
  • McLafferty-like Rearrangement (m/z 103

    
     75): 
    The ethyl group on the oxygen acts similarly to the 
    
    
    
    -hydrogen in ketones. A six-membered transition state facilitates the transfer of a hydrogen atom, leading to the expulsion of neutral ethene (
    
    
    ) and the formation of the radical cation of acetohydroxamic acid (m/z 75). This is the primary differentiator from ethyl acetate.
  • 
    -Cleavage (m/z 103 
    
    
    
    43):
    The weak bond adjacent to the carbonyl carbon cleaves to form the stable acetyl cation (
    
    
    ), the base peak (100% relative abundance) for most acetyl derivatives.
  • N-O Bond Homolysis (m/z 103

    
     58): 
    Cleavage of the N-O bond yields the acetamido cation (
    
    
    
    ), distinguishing EAH from simple alkyl esters.
Visualization of Fragmentation Pathways

The following diagram illustrates the competitive decay mechanisms for EAH.

EAH_Fragmentation EAH Ethyl Acetohydroxamate (M+) m/z 103 TS 6-Membered Transition State EAH->TS H-Transfer Acetyl Acetyl Cation (Base Peak) m/z 43 EAH->Acetyl α-Cleavage - NHOEt Radical Amido Acetamido Cation m/z 58 EAH->Amido N-O Cleavage - OEt Radical AHA Acetohydroxamic Acid Ion m/z 75 TS->AHA - Ethene (28 Da) (McLafferty-like) AHA->Acetyl - NHOH Radical

Figure 1: Mechanistic fragmentation pathway of Ethyl Acetohydroxamate (EAH) under Electron Impact (EI) ionization.

Comparative Performance Data

To accurately identify EAH in complex matrices, one must differentiate it from its metabolic parent (AHA) and solvent background (Ethyl Acetate).

Spectral Comparison Table

The table below summarizes the diagnostic ions. Note the absence of m/z 75 in Ethyl Acetate and the presence of m/z 103 in EAH .

Ion (m/z)Fragment IdentityEthyl Acetohydroxamate (EAH)Acetohydroxamic Acid (AHA)Ethyl Acetate (EtOAc)
103 Molecular Ion (

)
Visible (<10%) AbsentAbsent
88

(EtOAc)
AbsentAbsentVisible (10-20%)
75

(AHA) /

High (Diagnostic) High (

)
Absent
60

(Loss of Acetyl)
LowLowAbsent
58

Medium AbsentAbsent
43

(Acetyl)
Base Peak (100%) Base Peak (100%) Base Peak (100%)
29

(Ethyl)
MediumAbsentMedium
Interpretation Guide
  • Differentiating EAH from AHA: Look for the molecular ion at m/z 103 . If 103 is absent (due to source fragmentation), the ratio of m/z 58 to m/z 43 can be indicative, but chromatographic separation is preferred as both produce m/z 75 and 43.

  • Differentiating EAH from Ethyl Acetate: The presence of m/z 75 is the "smoking gun." Ethyl acetate fragments via loss of ethoxy (m/z 45) or loss of ketene, but never forms a stable ion at m/z 75.

Validated Experimental Protocols

Sample Preparation & Handling

Hydroxamic acid esters are thermally more stable than their free acid counterparts but can still degrade in hot injection ports.

  • Solvent: Dissolve samples in Methanol or Acetonitrile (avoid Ethyl Acetate to prevent solvent peak interference).

  • Concentration: 10–50 µg/mL for full-scan EI analysis.

GC-MS Acquisition Parameters

This protocol ensures minimal thermal degradation while maximizing sensitivity for the molecular ion.

  • Inlet: Splitless mode, 200°C (Keep <220°C to minimize Lossen rearrangement).

  • Column: DB-5ms or equivalent (30m x 0.25mm ID x 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Start: 60°C (hold 1 min).

    • Ramp: 15°C/min to 200°C.

    • Hold: 2 min.

  • MS Source: 230°C, 70 eV Electron Impact.

  • Scan Range: m/z 25–150.

Self-Validating Quality Control (QC)

To ensure data integrity, every batch must include a System Suitability Test (SST) :

  • Criterion 1: Injection of pure Ethyl Acetate. Pass: No peak at m/z 75 > 1% relative abundance.

  • Criterion 2: Injection of EAH Standard. Pass: Presence of m/z 103 and m/z 75; m/z 43 must be base peak.

References

  • NIST Mass Spectrometry Data Center. (2023). Acetohydroxamic acid Mass Spectrum. National Institute of Standards and Technology.[1] [Link]

  • Doc Brown's Chemistry. (2023). Mass spectrum of ethyl ethanoate (ethyl acetate). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Moyo, P., et al. (2019).[2] Bioassay-guided isolation and identification of gametocytocidal compounds from Artemisia afra. Malaria Journal. [Link]

Sources

Technical Guide: Comparative Reactivity of N-Ethoxyacetamide vs. N-Methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of N-ethoxyacetamide and N-methoxyacetamide , designed for researchers in medicinal chemistry and process development. It moves beyond basic properties to analyze reactivity profiles, safety implications (genotoxicity), and synthetic utility.

Executive Summary

In drug development,


-alkoxyamides act as critical pharmacophores and synthetic intermediates (e.g., Weinreb amide precursors). While N-methoxyacetamide (NMA)  is the industry standard due to atom economy and established reactivity, N-ethoxyacetamide (NEA)  offers a strategic alternative when modulating lipophilicity (LogP) or mitigating specific genotoxicity risks associated with methoxy-bearing nitrogen centers.

This guide analyzes the trade-offs between these two analogues, focusing on acidity-driven nucleophilicity , anomeric stability , and mutagenic potential .

Physicochemical & Reactivity Profile

The substitution of a methoxy group with an ethoxy group induces subtle but chemically significant changes in the amide's electronic and steric environment.

Comparative Data Table
FeatureN-Methoxyacetamide (

)
N-Ethoxyacetamide (

)
Impact on Performance
Molecular Weight 89.09 g/mol 103.12 g/mol NMA has higher atom economy.
Calc. LogP ~ -0.4 to -0.2~ 0.1 to 0.3NEA is more lipophilic; better membrane permeability.
pKa (N-H) ~ 8.5 – 9.5~ 8.8 – 9.8Both are significantly more acidic than N-alkyl amides (pKa ~17) due to the

-effect of oxygen.
Conformation

-isomer dominant (anomeric effect)

-isomer dominant
The N–O bond lowers the rotation barrier compared to N–C amides.
Nu-Reactivity High (Less Steric Hindrance)Moderate (Ethyl Steric Bulk)NEA reacts slower with bulky electrophiles.
Genotoxicity Risk High Alert (Ames Positive Potential)Moderate Alert (Homologation Effect)Methyl variants are often more potent mutagens than ethyl analogs.
Mechanistic Insight: The Anomeric Effect & HERON Reaction

Unlike standard amides, N-alkoxyamides exhibit a distinct anomeric effect where the nitrogen lone pair interacts with the


 or 

orbitals.
  • N-Methoxy: The smaller methyl group allows for a stronger

    
     interaction, stabilizing the pyramidal nitrogen geometry. This facilitates unique pathways like the HERON reaction  (Heteroatom Rearrangement on Nitrogen), where N-alkoxyamides rearrange to esters/amines under thermal conditions.
    
  • N-Ethoxy: The ethyl group introduces steric clash that slightly destabilizes this orbital overlap, potentially raising the activation energy for rearrangement and increasing thermal stability relative to the methoxy analog.

Synthetic Utility & Performance[1]
A. N-Alkylation (Nucleophilic Substitution)

Both compounds serve as excellent nucleophiles under mild basic conditions. The N-H proton is acidic (pKa ~9), allowing deprotonation by weak bases (e.g.,


, 

).
  • NMA Performance: Rapid alkylation. Ideal for introducing the

    
    -methoxy motif into sterically crowded scaffolds.
    
  • NEA Performance: Slower kinetics with secondary alkyl halides. The ethyl tail can clash with adjacent substituents in "ortho-substituted" systems.

B. Weinreb Amide Analog Synthesis

While the classic Weinreb amide is


-methoxy-

-methyl, these primary

-alkoxy acetamides can be

-alkylated to generate "modified" Weinreb linkers (

).
  • Use Case: If a standard Weinreb amide is unstable or too reactive, switching to the N-ethoxy variant (NEA derivative) can reduce the chelation strength of the magnesium intermediate, modulating the reactivity during ketone synthesis.

C. Radical Precursors

Both compounds are precursors for amidyl radicals via Single Electron Transfer (SET) oxidation.

  • Pathway: Oxidation of the N-H bond generates a radical (

    
    ) capable of intramolecular Hydrogen Atom Transfer (HAT) or cyclization.
    
  • Selectivity: NEA is often preferred here if the radical intermediate needs a longer lifetime; the ethyl group provides slight steric protection to the radical center compared to the exposed methoxy group.

Safety & Toxicology: The Critical Differentiator

For drug developers, the choice between Methoxy and Ethoxy is often driven by genotoxicity (mutagenicity) profiles.

  • Structural Alert: The

    
     bond is a structural alert for mutagenicity (Class III/IV in some predictive models) due to the potential release of alkoxyamines or formation of nitrenium ions.
    
  • The "Methyl" Problem: In Structure-Activity Relationship (SAR) studies,

    
    -methoxy compounds are frequently more mutagenic than their 
    
    
    
    -ethoxy homologs. The methyl group is more readily metabolically activated (via P450 oxidative O-dealkylation) to reactive formaldehyde or nitrenium species.
  • Recommendation: If NMA shows a positive Ames test, homologation to NEA is a standard medicinal chemistry strategy to "break" the mutagenicity while retaining electronic properties.

Experimental Protocols (Self-Validating)
Protocol A: Synthesis of N-Alkoxyacetamides

This protocol works for both N-methoxy and N-ethoxy variants by substituting the starting hydrochloride salt.

Reagents:

  • Acetyl Chloride (1.0 equiv)

  • 
     (for NMA) OR 
    
    
    
    (for NEA) (1.1 equiv)
  • Pyridine (2.5 equiv) or

    
     (aq)/DCM biphasic system.
    
  • Solvent: Dichloromethane (DCM).

Step-by-Step:

  • Setup: Dissolve the alkoxyamine hydrochloride in DCM at 0°C under

    
     atmosphere.
    
  • Base Addition: Add Pyridine dropwise. The suspension will clear as the free amine is liberated.

  • Acylation: Add Acetyl Chloride dropwise over 30 mins. Critical: Maintain T < 5°C to prevent O-acylation side products.

  • Workup: Stir at RT for 2 hours. Quench with 1M HCl (to remove pyridine). Wash organic layer with Sat.

    
     (removes acetic acid) and Brine.
    
  • Purification: Dry over

    
     and concentrate.
    
    • NMA:[1] Distillation (b.p. ~140°C) or Column Chromatography (EtOAc/Hex).

    • NEA: Likely requires chromatography due to higher boiling point/lipophilicity.

Protocol B: Comparative Ames Test (Mutagenicity)

To verify the safety advantage of NEA over NMA.

Method: OECD 471 (Bacterial Reverse Mutation Test). Strains: S. typhimurium TA98 (frameshift) and TA100 (base-pair substitution). Metabolic Activation: ± S9 Mix (Rat Liver Fraction).

  • Dose Range: Prepare 5 concentrations (e.g., 0.5 to 5000

    
     g/plate ) in DMSO.
    
  • Incubation: Plate bacteria + test substance + S9 (or buffer) on minimal glucose agar. Incubate at 37°C for 48h.

  • Scoring: Count revertant colonies.

  • Validation:

    • Positive Control: 4-Nitroquinoline-N-oxide (without S9), 2-Aminoanthracene (with S9).

    • Result: A 2-fold increase in revertants over background indicates mutagenicity.

    • Expectation: NMA is more likely to trigger TA100 (+S9) due to metabolic activation of the methoxy group.

Visualization of Reactivity Pathways

The following diagram illustrates the divergent pathways for these compounds: the standard Weinreb-like acylation versus the Amidyl Radical pathway.

ReactivityPathways cluster_0 Key Difference Start N-Alkoxyacetamide (NMA or NEA) Anion N-Anion (Nucleophile) Start->Anion Deprotonation (pKa ~9) Radical Amidyl Radical (N-Centered) Start->Radical SET Oxidation Base Base (K2CO3) Base->Anion Product_Alk N-Alkoxy-N-alkylacetamide (Weinreb Analog) Anion->Product_Alk SN2 Attack (NMA > NEA rate) Electrophile Alkyl Halide (R-X) Electrophile->Product_Alk Diff NEA shows steric resistance here compared to NMA Product_Alk->Diff Oxidant Oxidant (PIDA/I2) Oxidant->Radical Product_Cyc Cyclized Product (Lactam/Ether) Radical->Product_Cyc HAT / Cyclization

Figure 1: Divergent reactivity pathways. The "N-Anion" pathway leads to Weinreb analogs (where N-Methoxy is standard), while the "Radical" pathway utilizes the N-O bond homolysis.

References
  • Glover, S. A., & Rosser, A. A. (2012). Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides. Molecules, 17(11), 13444-13482. [Link]

  • Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456–463. (Reference for pKa trends of N-H vs N-OH/N-OR compounds). [Link]

  • OECD Guidelines for the Testing of Chemicals. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Publishing. (Standard protocol for mutagenicity).[2] [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. (Foundational text for N-methoxy reactivity). [Link]

  • PubChem Compound Summary. (2024). N-Methoxyacetamide (CID 138591).[3] National Center for Biotechnology Information. [Link]

Sources

HPLC retention time of N-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: HPLC Retention & Analysis of N-ethoxyacetamide

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Chromatographic behavior, method development strategies, and performance comparison of separation modes.[1]

Executive Summary & Molecule Profile

N-ethoxyacetamide (CAS: 598-59-4) is a polar N-alkoxy amide often encountered as a synthetic intermediate or a potential genotoxic impurity (PGI) in pharmaceutical workflows involving hydroxylamine derivatives. Its analysis presents a specific chromatographic challenge: it possesses moderate polarity that often leads to poor retention on standard C18 columns, yet it lacks the ionic character required for strong ion-exchange retention.

This guide compares the performance of Standard Reverse Phase (C18) against Mixed-Mode Chromatography and HILIC , providing a data-backed pathway to reliable quantification.

Property Value / Description Chromatographic Implication
Structure CH₃-C(=O)-NH-O-CH₂CH₃Small molecular weight (103.12 g/mol ) with polar amide/ether functionality.
Polarity (LogP) ~ -0.5 to 0.2 (Predicted)More lipophilic than Acetamide (LogP -1.[1]26) but still weakly retained on C18.[1]
pKa ~8.5 - 9.0 (Weak acid/Amide)Neutral at standard HPLC pH (2–7).[1]
Detection UV Low Wavelength (200–210 nm)Lacks strong chromophores; requires high-purity solvents.[1]

Comparative Performance Guide: Retention & Selectivity

The following comparison evaluates three separation strategies. "Performance" is defined by Retention Factor (


), Peak Shape (Asymmetry), and Resolution (

) from the solvent front.[1]
Option A: Standard Reverse Phase (C18)
  • Performance: Poor [1]

  • Mechanism: Weak hydrophobic interaction.[1]

  • Outcome: N-ethoxyacetamide often elutes near the void volume (

    
    ), leading to co-elution with matrix salts or solvent peaks.[1]
    
  • Data Insight: While the ethoxy group adds some hydrophobicity compared to Acetamide (which is unretained), it is insufficient for stable retention without high-aqueous conditions (e.g., <5% Organic).

Option B: Mixed-Mode Chromatography (Recommended)
  • Performance: Excellent

  • Mechanism: Hydrophobic interaction + Polar/H-bonding shielding.[1]

  • Outcome: Columns with embedded polar groups or mixed-mode ligands (e.g., SIELC Newcrom R1) provide "assisted" retention.[1] The polar group on the stationary phase interacts with the amide nitrogen/oxygen, extending retention time away from the void.

  • Data Insight: Similar amides (e.g., N-acetyl-N-methylacetamide) show retention times of 3.5–5.0 mins on mixed-mode phases where C18 fails.[1]

Option C: HILIC (Hydrophilic Interaction)
  • Performance: Good (Specialized)

  • Mechanism: Partitioning into water-enriched layer on silica surface.[1]

  • Outcome: High retention, but sensitive to sample diluent composition (must be high organic).[1]

Strategic Method Development Workflow

The following diagram illustrates the decision logic for selecting the optimal separation mode based on sample matrix and required sensitivity.

MethodStrategy Start Start: N-ethoxyacetamide Analysis MatrixCheck Is Sample Matrix High Salt/Buffer? Start->MatrixCheck Sensitivity Is Trace Level (PGI) Required? MatrixCheck->Sensitivity No (Clean Matrix) MixedModePath Mixed-Mode (Newcrom R1) MatrixCheck->MixedModePath Yes (Dirty Matrix) C18Path Standard C18 (High Aqueous) Sensitivity->C18Path No (Assay Level) Sensitivity->MixedModePath Yes (Impurity Level) HILICPath HILIC (Amide/Silica) Sensitivity->HILICPath Alt: High Organic Solubility ResultC18 Risk: Ion Suppression Poor Retention (k' < 1) C18Path->ResultC18 ResultMM Robust Retention (k' > 2) Good Peak Shape MixedModePath->ResultMM

Figure 1: Decision tree for selecting the chromatographic mode. Mixed-mode is preferred for impurity profiling due to superior selectivity.

Recommended Experimental Protocol

This protocol utilizes a Mixed-Mode Reverse Phase approach, which is the most robust solution for N-alkoxy amides.

System Suitability Parameters (Target)
  • Retention Time (RT): 3.5 – 5.5 min

  • Tailing Factor: < 1.5

  • Theoretical Plates: > 5000

Step-by-Step Methodology

1. Column Selection:

  • Primary: Mixed-Mode C18 with polar embedded groups (e.g., SIELC Newcrom R1 or equivalent).[1]

  • Dimensions: 3.2 x 100 mm, 3 µm or 5 µm particle size.[1]

2. Mobile Phase Preparation:

  • Solvent A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.[1] (Maintains pH ~2.7 to suppress silanol activity).

  • Solvent B (Organic): 100% Acetonitrile (MeCN).[1]

  • Isocratic Mode: 85% A / 15% B.[1]

    • Note: Unlike standard C18 which might require 98% water, mixed-mode columns allow higher organic content (15-20%) for better desolvation in MS detection and sharper peaks.[1]

3. Instrument Settings:

  • Flow Rate: 0.5 mL/min (Adjust for column ID).

  • Injection Volume: 1–5 µL.

  • Detection:

    • UV: 210 nm (Amide absorption).[1]

    • MS: ESI Positive Mode (Target [M+H]+ = 104.1 m/z).

4. Sample Preparation:

  • Dissolve standard N-ethoxyacetamide in Mobile Phase .

  • Critical: Do not dissolve in 100% strong organic solvent if injecting large volumes, as this causes peak distortion for early eluting polar compounds.[1]

Retention Mechanism Visualization

Understanding why the mixed-mode works is crucial for troubleshooting.

Mechanism Analyte N-ethoxyacetamide (Polar Amide + Hydrophobic Ethyl) C18Phase Standard C18 Phase Hydrophobic Tails Only No interaction with Amide O/N Analyte->C18Phase Weak Adsorption MixedPhase Mixed-Mode Phase Hydrophobic Tails + Polar Groups Dual Interaction Analyte->MixedPhase Hydrophobic + H-Bonding Outcome1 Rapid Elution (k' ~ 0.5) C18Phase->Outcome1 Outcome2 Stable Retention (k' ~ 3.0) MixedPhase->Outcome2

Figure 2: Mechanistic comparison.[1] Mixed-mode phases engage the polar amide functionality, preventing the analyte from "sliding" through the column with the solvent front.

References

  • SIELC Technologies. Separation of Acetamide and Derivatives on Newcrom R1 HPLC column. Application Note. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Acetamide Compound Summary (CAS 60-35-5) and Related Structures.[1] PubChem Database.[1] Available at: [Link]

  • U.S. EPA. Method 535: Measurement of Chloroacetanilide and Other Acetamide Herbicide Degradates in Drinking Water.[1] EPA Document.[1][2] Available at: [Link]

  • FoodB. Chemical Properties of Acetamide Derivatives. FoodB Database (FDB008298).[1] Available at: [Link]

Sources

A Comparative Structural and Toxicological Guide: N-ethoxyacetamide vs. Phenacetin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical sciences, understanding the nuanced differences between structurally similar molecules is paramount for the development of safer and more effective therapeutic agents. This guide provides a detailed comparative analysis of N-ethoxyacetamide and its historically significant, yet notoriously toxic, analogue, phenacetin. While phenacetin's life cycle as a once-popular analgesic to a withdrawn carcinogen is well-documented, N-ethoxyacetamide remains a less-chartered territory. This document aims to bridge this knowledge gap by juxtaposing the established experimental data of phenacetin with the available information and in silico toxicological predictions for N-ethoxyacetamide, offering a comprehensive resource for researchers in drug design and chemical safety assessment.

Structural Dissection: A Tale of Two Ethers

At first glance, N-ethoxyacetamide and phenacetin share a common acetamide backbone. However, the seemingly subtle difference in the placement of the ethoxy group dictates their profound divergence in biological activity and toxicological profiles.

Phenacetin , or N-(4-ethoxyphenyl)acetamide, is an aromatic ether.[1] Its ethoxy group is attached to a phenyl ring, which in turn is bonded to the nitrogen of the acetamide. This aromaticity is a key contributor to its metabolic fate and subsequent toxicity.

N-ethoxyacetamide , in contrast, is an N-alkoxyamide. The ethoxy group is directly bonded to the nitrogen atom of the acetamide, creating a fundamentally different electronic and steric environment around the amide bond. This structural variance significantly influences its reactivity and interaction with biological systems.

Below is a visual representation of their distinct chemical structures.

Structural_Comparison phenacetin Phenacetin (N-(4-ethoxyphenyl)acetamide) phenacetin_structure phenacetin->phenacetin_structure n_ethoxyacetamide N-ethoxyacetamide n_ethoxyacetamide_structure Placeholder for N-ethoxyacetamide Structure: C4H9NO2 n_ethoxyacetamide->n_ethoxyacetamide_structure

Caption: Molecular structures of Phenacetin and N-ethoxyacetamide.

Physicochemical Properties: A Comparative Overview

The structural differences between these two molecules translate into distinct physicochemical properties, which are summarized in the table below. These properties are crucial in determining their absorption, distribution, metabolism, and excretion (ADME) profiles.

PropertyPhenacetinN-ethoxyacetamide
Molecular Formula C10H13NO2C4H9NO2
Molecular Weight 179.22 g/mol 103.12 g/mol
Appearance White crystalline powderData not available
Melting Point 134-137 °CData not available
Boiling Point DecomposesData not available
Water Solubility Sparingly solubleData not available
LogP (octanol/water) 1.58Predicted: ~0.2

Pharmacological Profile: From Analgesia to Obscurity

Phenacetin: The analgesic and antipyretic effects of phenacetin are primarily attributed to its major metabolite, paracetamol (acetaminophen), which is formed via oxidative O-deethylation in the liver.[2] Paracetamol, in turn, is thought to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, in the central nervous system, thereby reducing prostaglandin synthesis.

N-ethoxyacetamide: There is a significant lack of published data on the pharmacological activity of N-ethoxyacetamide. Its primary documented use is as a chemical intermediate. However, the broader class of acetamide derivatives has been shown to possess a wide range of biological activities, including anti-inflammatory and antioxidant properties.[3] Without specific experimental screening data for N-ethoxyacetamide, its pharmacological profile remains largely speculative.

Metabolism and Toxicity: The Crucial Point of Divergence

The metabolic pathways of phenacetin are well-characterized and are directly linked to its severe toxicity. In contrast, the metabolism of N-ethoxyacetamide can be predicted using in silico models, providing a theoretical framework for its potential toxicological profile.

Phenacetin: A Well-Trodden Path to Toxicity

The metabolism of phenacetin proceeds via two main pathways, as illustrated below.

Phenacetin_Metabolism phenacetin Phenacetin paracetamol Paracetamol (Acetaminophen) (Analgesic/Antipyretic) phenacetin->paracetamol O-deethylation (Major Pathway) p_phenetidine p-Phenetidine phenacetin->p_phenetidine N-deacetylation (Minor Pathway) reactive_metabolites Reactive Metabolites (e.g., N-acetyl-p-benzoquinone imine) paracetamol->reactive_metabolites p_phenetidine->reactive_metabolites toxicity Carcinogenicity (Renal Pelvis, Bladder) Nephrotoxicity (Analgesic Nephropathy) reactive_metabolites->toxicity

Caption: Metabolic pathways of Phenacetin leading to therapeutic and toxic metabolites.

The major metabolic route, O-deethylation, produces the active analgesic, paracetamol.[2] However, a minor but critical pathway involves N-deacetylation to form p-phenetidine.[4] This metabolite is further oxidized to reactive intermediates that are implicated in the nephrotoxicity and carcinogenicity of phenacetin.[4] Specifically, phenacetin has been classified as a human carcinogen, associated with cancers of the renal pelvis and ureter.[4] Chronic use is also known to cause analgesic nephropathy, a form of chronic kidney disease.

N-ethoxyacetamide: An In Silico Toxicological Assessment

Given the absence of extensive experimental data for N-ethoxyacetamide, we turn to in silico predictive models to hypothesize its metabolic fate and potential toxicity. These computational tools utilize an array of algorithms based on vast databases of known chemical structures and their corresponding toxicological data.

Predicted Metabolism: It is plausible that N-ethoxyacetamide undergoes hydrolysis of the N-O bond to yield acetamide and ethanol. N-dealkoxylation is a known metabolic pathway for some N-alkoxy compounds. Additionally, enzymatic hydrolysis of the amide bond could occur, though likely at a slower rate.

Toxicity Prediction: Publicly available safety data for the structurally related N-ethylacetamide classifies it as "harmful if swallowed" but does not indicate carcinogenic or significant organ-specific toxicity.[5] In silico toxicity prediction platforms can be employed to generate a more detailed, albeit theoretical, safety profile for N-ethoxyacetamide.

Experimental Protocol: In Silico Toxicity Prediction

  • Compound Input: The chemical structure of N-ethoxyacetamide is inputted into a validated in silico toxicology prediction software (e.g., DEREK Nexus, TOPKAT, or open-source platforms like Toxtree).

  • Endpoint Selection: A range of toxicological endpoints are selected for prediction, including:

    • Mutagenicity (Ames test)

    • Carcinogenicity

    • Hepatotoxicity

    • Nephrotoxicity

    • Developmental and Reproductive Toxicity

  • Model Execution: The software compares the structural features of N-ethoxyacetamide against its internal knowledge base of structure-activity relationships (SARs) and alerts for potential toxicophores.

  • Result Interpretation: The output provides a qualitative or quantitative prediction of the likelihood of toxicity for each endpoint, often with a confidence level. For example, the system might flag a structural alert for a particular toxicity endpoint and provide the reasoning based on known toxic compounds with similar substructures.

Based on its structure, which lacks the aromatic amine moiety of phenacetin, it is hypothesized that N-ethoxyacetamide would not share the same mechanism of carcinogenicity. The primary concern would likely be related to the products of its hydrolysis.

Analytical Differentiation: Methodologies and Protocols

Distinguishing between N-ethoxyacetamide and phenacetin in a laboratory setting is crucial for quality control and research purposes. Several analytical techniques can be employed for their separation and identification.

High-Performance Liquid Chromatography (HPLC): This is a robust method for separating the two compounds based on their differing polarities.

Experimental Protocol: HPLC Method for Separation

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Start with a higher proportion of water and gradually increase the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., 245 nm for phenacetin).

  • Expected Outcome: Due to its higher polarity, N-ethoxyacetamide is expected to elute earlier than the more nonpolar phenacetin.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides definitive identification based on the mass-to-charge ratio of the fragmented ions.

Experimental Workflow: GC-MS Analysis

GCMS_Workflow Sample Sample Preparation (Dissolution in a volatile solvent) Injection GC Injection Sample->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Mass Spectrometer (Electron Ionization) Separation->Ionization Detection Detection and Data Analysis Ionization->Detection

Caption: A typical workflow for the analysis of N-ethoxyacetamide and Phenacetin using GC-MS.

Conclusion: A Clear Divergence in Safety Profiles

The structural dissimilarity between the aromatic ether linkage in phenacetin and the N-alkoxyamide bond in N-ethoxyacetamide leads to a stark contrast in their predicted biological and toxicological profiles. Phenacetin's metabolism gives rise to reactive intermediates that are causally linked to its carcinogenicity and nephrotoxicity, justifying its withdrawal from clinical use.

While experimental data for N-ethoxyacetamide is limited, its chemical structure lacks the key toxicophores present in phenacetin. In silico predictions and data from structurally related compounds suggest a lower toxicity profile. However, it is imperative that any potential pharmaceutical application of N-ethoxyacetamide or its derivatives be preceded by rigorous experimental toxicological evaluation. This guide serves as a foundational resource, highlighting the critical importance of understanding structure-activity and structure-toxicity relationships in drug development.

References

  • Hinson, J. A., & Mitchell, J. R. (1976). N-Hydroxylation of phenacetin by hamster liver microsomes. Drug Metabolism and Disposition, 4(5), 430-435.
  • In Silico ADME and Toxicity Prediction of Ceftazidime and Its Impurities. (2019). Frontiers in Pharmacology. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2012). Molecules. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4754, Phenacetin. Retrieved from [Link]

  • Final screening assessment Acetamide, N-(4-ethoxyphenyl)- (Phenacetin). (2019). Canada.ca. [Link]

  • Reactive metabolites of phenacetin and acetaminophen: a review. (1978). Drug Metabolism Reviews. [Link]

Sources

Safety Operating Guide

N-ethoxyacetamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Ethoxyacetamide Proper Disposal Procedures

Part 1: Core Directive

Purpose: This guide serves as the definitive operational manual for the safe handling and disposal of N-ethoxyacetamide (CAS: 563-83-7). Unlike common solvents, this compound belongs to the N-alkoxyamide class (derivatives of hydroxamic acids), necessitating specific protocols due to potential mutagenicity and chemical instability (Lossen rearrangement) under stress.

Target Audience: Chemical Safety Officers, Senior Researchers, and Hazardous Waste Managers.

Part 2: Scientific Integrity & Logic

Chemical Identity & Hazard Characterization

Before disposal, correct identification is critical to prevent dangerous incompatibility reactions.

Property Data Operational Implication
Chemical Name N-Ethoxyacetamidedistinct from N-Ethylacetamide (common solvent).[1]
CAS Number 563-83-7Verify CAS on container label before processing.
Structure CH₃-CO-NH-O-CH₂CH₃Contains the N-O bond (hydroxamic acid moiety).
Class N-Alkoxyamide / HydroxamateHigh Caution: Hydroxamic acid derivatives are often mutagenic (Ames positive) and can degrade into toxic isocyanates.
Physical State Solid (low melting) or LiquidTreat as a combustible liquid for waste classification if melting point is <60°C.
Reactivity Susceptible to Hydrolysis / Lossen RearrangementDo not autoclave. Heating with acid/base can trigger decomposition into isocyanates.
Pre-Disposal Handling & Segregation

The "Self-Validating" Safety Rule: Treat N-ethoxyacetamide as a potential mutagen and sensitizer unless proven otherwise.[2]

  • Segregation: Isolate from Strong Oxidizers (e.g., permanganates, nitrates) and Strong Acids/Bases .

    • Reasoning: Strong acids can catalyze hydrolysis or rearrangement reactions that release heat and toxic byproducts (e.g., ethylamine, acetic acid, or isocyanates).

  • Containerization: Use high-density polyethylene (HDPE) or glass containers with PTFE-lined caps.[2]

  • Labeling:

    • Primary Tag: "Hazardous Waste - N-Ethoxyacetamide"[2]

    • Hazard Flags: "Toxic," "Potential Mutagen," "Irritant."

    • RCRA Status: While likely not a P- or U-listed waste, it should be characterized as D001 (Ignitable) if liquid/low-melting, or managed as Non-Regulated Hazardous Waste requiring incineration.

Disposal Workflows

A. Small-Scale Laboratory Waste (<100 g)

  • Method: Lab Pack for Off-Site Incineration.

  • Protocol:

    • Dissolve solid residues in a compatible combustible solvent (e.g., Ethanol or Acetone) only if required by the waste hauler. Otherwise, keep as solid.

    • Place primary container into a secondary containment bag (4-mil polyethylene).

    • Pack into a DOT-approved fiber or steel drum with vermiculite absorbent.

    • Manifesting: List as "Organic Waste, Toxic, N.O.S. (N-ethoxyacetamide)."[2][3]

B. Bulk/Process Waste (>1 kg)

  • Method: High-Temperature Incineration (Rotary Kiln).

  • Protocol:

    • Do not bulk mix with aqueous acidic wastes.

    • Direct injection into the incinerator is preferred to minimize handling exposure.

    • Destruction Efficiency: Ensure the facility operates at >1000°C with a 2-second residence time to destroy the N-O bond and prevent NOx formation.

Part 3: Visualization & Formatting

Visual 1: Decision Logic for N-Ethoxyacetamide Disposal

This diagram guides the user through the decision-making process based on the physical state and contamination level of the material.

DisposalLogic Start Waste: N-Ethoxyacetamide CheckState Physical State? Start->CheckState Solid Solid / Residue CheckState->Solid Liquid Liquid / Solution CheckState->Liquid LabPack Lab Pack (Solid) Segregate from Oxidizers Solid->LabPack CheckSolvent Solvent Type? Liquid->CheckSolvent CheckPure Is it Pure? Halogenated Halogenated Solvent (e.g., DCM) CheckSolvent->Halogenated NonHalogenated Combustible Solvent (e.g., EtOH) CheckSolvent->NonHalogenated IncinerationHalo High-Temp Incineration (Halogenated Stream) Halogenated->IncinerationHalo IncinerationFuel Fuel Blending / Incineration (Non-Halogenated) NonHalogenated->IncinerationFuel

Caption: Decision tree for categorizing and routing N-ethoxyacetamide waste streams based on solvent compatibility.

Visual 2: Emergency Spill Response Protocol

Immediate actions to take in the event of a benchtop spill.

Caption: Step-by-step spill response workflow emphasizing the prohibition of combustible absorbents.

References

  • National Institute of Standards and Technology (NIST). Acetamide, N-ethyl- (Isomer Comparison & Data). NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • American Chemical Society (ACS). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega, 2021. Discusses mutagenicity and Lossen rearrangement risks. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • National Research Council.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. General guidelines for organic amide disposal.

Sources

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling N-ethoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing their fields, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-ethoxyacetamide. In the absence of a specific Safety Data Sheet (SDS) for N-ethoxyacetamide, this document leverages data from the closely related compound, N-Ethylacetamide, and general safety protocols for the acetamide class of chemicals to establish a robust framework for safe handling.

The core of safe chemical handling lies in a thorough understanding of the potential hazards and the implementation of appropriate control measures. Personal Protective Equipment (PPE) is a critical last line of defense against chemical exposures. This guide is designed to be your preferred source for laboratory safety and chemical handling information, building a foundation of trust by delivering value beyond the product itself.

Understanding the Hazard: An Evidence-Based Approach

The "Hierarchy of Controls" is a fundamental principle in occupational safety. It prioritizes control methods from most to least effective: elimination, substitution, engineering controls, administrative controls, and finally, PPE. This guide focuses on PPE, which should be used in conjunction with engineering controls like fume hoods and proper ventilation.[1][4]

Core Personal Protective Equipment (PPE) Directives

A comprehensive PPE plan is not merely a checklist; it's a system that ensures the right equipment is selected, used correctly, and properly maintained.

Eye and Face Protection: Your First Line of Defense

Rationale: The eyes are particularly vulnerable to chemical splashes and vapors. N,N-Diethylacetamide, a related compound, is known to cause eye irritation, chemical conjunctivitis, and corneal damage.[3]

  • Recommendation: Always wear chemical safety goggles that provide a complete seal around the eyes.[5][6] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[6][7]

Hand Protection: Preventing Dermal Exposure

Rationale: Direct skin contact is a primary route of chemical exposure. N,N-Diethylacetamide can cause skin irritation and dermatitis.[3] The appropriate glove material is crucial for effective protection.

  • Recommendation: Nitrile gloves are a suitable choice for handling acetamides, offering good resistance to a range of chemicals.[5][7] Always check the manufacturer's glove compatibility chart for specific breakthrough times. Gloves should be inspected for any signs of degradation or puncture before use and disposed of immediately after contamination.[1]

Body Protection: Shielding Against Spills and Splashes

Rationale: Lab coats and other protective clothing prevent incidental contact with hazardous substances.

  • Recommendation: A standard laboratory coat should be worn at all times. For tasks with a significant risk of splashing, consider a chemically resistant apron or coveralls.[8][9] Protective clothing should be removed before leaving the laboratory to prevent the spread of contamination.[1]

Respiratory Protection: A Precautionary Measure

Rationale: While routine handling in a well-ventilated area or fume hood may not require respiratory protection, it is crucial to be prepared for situations where vapors may be generated.[1][2]

  • Recommendation: For situations with the potential for generating aerosols or vapors, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[5][6] A proper fit test and training on respirator use are essential.[6]

PPE Selection and Usage Workflow

The following diagram outlines the logical steps for selecting and using PPE when handling N-ethoxyacetamide.

PPE_Workflow PPE Selection and Use Workflow for N-ethoxyacetamide cluster_prep Preparation cluster_selection PPE Selection cluster_use Donning, Use, and Doffing cluster_disposal Disposal A Assess Task-Specific Hazards (e.g., splashing, aerosol generation) B Consult Safety Data Sheet (SDS) (using N-Ethylacetamide as surrogate) A->B C Eye/Face Protection: - Chemical Goggles (minimum) - Face Shield (if splash risk) B->C D Hand Protection: - Nitrile Gloves B->D E Body Protection: - Lab Coat - Chemical-Resistant Apron (if splash risk) B->E F Respiratory Protection: - Required if risk of vapor/aerosol - NIOSH-approved respirator with organic vapor cartridge B->F G Don PPE in Correct Order: 1. Lab Coat 2. Respirator (if needed) 3. Goggles/Face Shield 4. Gloves C->G D->G E->G F->G H Perform Work in Designated Area (e.g., Fume Hood) G->H I Doff PPE Carefully to Avoid Contamination: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat 4. Respirator (if used) H->I J Dispose of Contaminated PPE as Hazardous Waste I->J

Caption: A workflow diagram for the selection and use of PPE when handling N-ethoxyacetamide.

Operational Plan: Step-by-Step Guidance

  • Preparation:

    • Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.[4]

    • Verify that all necessary PPE is available and in good condition.

    • Locate the nearest eyewash station and safety shower.[8]

  • Handling:

    • Don the appropriate PPE as outlined in the workflow diagram.

    • Handle N-ethoxyacetamide with care, avoiding direct contact and inhalation.

    • Use the smallest quantity of the chemical necessary for the experiment.

  • Post-Handling:

    • Carefully doff PPE to prevent cross-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.[1][5]

Disposal Plan: Ensuring a Safe and Compliant Process

Rationale: Improper disposal of chemical waste can pose a significant risk to human health and the environment.

  • Contaminated PPE: All disposable PPE that has come into contact with N-ethoxyacetamide should be considered hazardous waste and placed in a designated, labeled waste container.[2]

  • Chemical Waste: Unused or waste N-ethoxyacetamide must be disposed of in accordance with local, state, and federal regulations.[1] Do not pour down the drain. Collect in a clearly labeled, sealed container for hazardous waste pickup.

Summary of Personal Protective Equipment

Protection TypeMinimum RequirementRecommended for High-Risk Tasks
Eye/Face Chemical Safety GogglesFace Shield over Goggles
Hand Nitrile GlovesDouble-gloving
Body Laboratory CoatChemical-Resistant Apron or Coveralls
Respiratory Not required in a fume hoodNIOSH-approved respirator with organic vapor cartridge

This guide provides a comprehensive framework for the safe handling of N-ethoxyacetamide. By adhering to these protocols, you contribute to a safer laboratory environment for yourself and your colleagues, allowing you to focus on your critical research with confidence.

References

  • Chemos GmbH & Co. KG. (2024). Safety Data Sheet: N-Ethylacetamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide. Retrieved from [Link]

  • PENTA. (2023). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N,N-Diethylacetamide, 99%. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). ACETAMIDE, N-(AMINOTHIOXOMETHYL)- HAZARD SUMMARY. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • 3M. (n.d.). Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.